3-Methyl-1-phenylbutan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKKLSCQQGOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862382 | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-58-8 | |
| Record name | α-(1-Methylethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Isopropyl-phenethyl alcohol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 705-58-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
3-Methyl-1-phenylbutan-2-ol is a benzene derivative belonging to the class of aromatic alcohols.[1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data.
Table 1: General Information
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 705-58-8 | [3] |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Canonical SMILES | CC(C)C(CC1=CC=CC=C1)O | [2] |
| InChIKey | AFLKKLSCQQGOEK-UHFFFAOYSA-N | [2] |
| Synonyms | 1-Phenyl-3-methyl-2-butanol, α-Isopropyl-phenethyl alcohol | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| Boiling Point | 184.3 °C at 760 mmHg | German-language chemical encyclopedia |
| Density | 0.965 g/cm³ | German-language chemical encyclopedia |
| Refractive Index | 1.513 | German-language chemical encyclopedia |
| Flash Point | 71.6 °C | German-language chemical encyclopedia |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Rotatable Bond Count | 3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Monoisotopic Mass | 164.120115130 Da | [2] |
Synthesis and Reactivity
Proposed Synthetic Workflow
Chemical Reactivity
The chemical reactivity of this compound is characteristic of a secondary alcohol. One notable reaction is acid-catalyzed dehydration. In this reaction, the hydroxyl group is protonated, followed by the loss of a water molecule to form a carbocation. The subsequent elimination of a proton can lead to the formation of different alkenes. The major product of this reaction is predicted to be 3-methyl-1-phenylbut-1-ene, as the resulting double bond is conjugated with the phenyl ring, leading to a more thermodynamically stable product.[6][7]
Biological and Toxicological Profile
The primary application of this compound appears to be as a fragrance ingredient.[1][3] A toxicologic and dermatologic review has been conducted on this compound in the context of its use in perfumes.[1]
Available data includes assessments of its physical properties and potential for mucous membrane (eye) irritation.[1] It is described as not causing irritation or sensitization.[3] However, for a comprehensive safety assessment, it is recommended to refer to the broader evaluation of the Aryl Alkyl Alcohols group.[1] There is a lack of publicly available data on its specific pharmacological activities, mechanism of action, or its interaction with biological signaling pathways.
A study on the subchronic toxicity of the related compound 3-methyl-1-butanol in rats indicated a no-observable-adverse-effect-level (NOAEL) of 4000 p.p.m. for males and 16,000 p.p.m. for females when administered in drinking water.[8] While not directly applicable to this compound, this information on a structural analogue may be of interest.
Safety and Handling
Based on available safety data sheets, this compound is assigned the following GHS hazard statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Statements:
-
Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use... to extinguish).[4]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4]
-
Disposal: P501 (Dispose of contents/container to...).[4]
It is important to consult the full safety data sheet (SDS) from the supplier before handling this compound.
Spectroscopic Data
Conclusion
This compound is a secondary aryl alkyl alcohol with established basic physical and chemical properties. Its primary known application is in the fragrance industry, and toxicological reviews have focused on its dermatological effects. There is a significant gap in the scientific literature regarding detailed, peer-reviewed experimental protocols for its synthesis and, more notably, its potential biological activities and signaling pathways. The proposed synthetic workflow provides a logical starting point for its laboratory preparation. Further research is warranted to elucidate its pharmacological and toxicological profile to assess its potential for applications beyond the fragrance industry, particularly in the realm of drug development.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets and peer-reviewed literature before handling any chemical substance.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 705-58-8 | AAA70558 [biosynth.com]
- 4. This compound | 705-58-8 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 13C NMR Spectral Analysis of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-1-phenylbutan-2-ol. This document outlines the predicted spectral data, details the experimental protocols for acquiring such data, and presents a visual correlation between the molecular structure and its NMR signals, serving as a vital resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit distinct signals for each of the unique carbon environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted data, obtained using an online NMR prediction tool, is summarized in the table below.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | CH3 (isopropyl) | 16.5 |
| C2 | CH3 (isopropyl) | 19.4 |
| C3 | CH (isopropyl) | 33.1 |
| C4 | CH2 (benzyl) | 41.8 |
| C5 | CH (alcohol) | 77.5 |
| C6 | C (ipso-phenyl) | 139.0 |
| C7, C11 | CH (ortho-phenyl) | 129.4 |
| C8, C10 | CH (meta-phenyl) | 128.5 |
| C9 | CH (para-phenyl) | 126.3 |
Correlation of Structure and 13C NMR Signals
The following diagram illustrates the molecular structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments presented in the data table above, providing a clear visual link between the chemical environment of each carbon and its predicted 13C NMR chemical shift.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.
Experimental Protocols for 13C NMR Spectroscopy
The following section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically 4-5 cm).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the general steps for setting up an NMR spectrometer for 13C NMR data acquisition.
Caption: General workflow for 13C NMR data acquisition and processing.
Key Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A typical range for 13C NMR is 0 to 220 ppm.
-
Acquisition Time: Usually set between 1 to 2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128, 256, or more) is typically required to achieve a good signal-to-noise ratio.
This guide provides foundational information for the 13C NMR analysis of this compound. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and experimental objectives.
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-1-phenylbutan-2-ol
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-1-phenylbutan-2-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the predicted infrared absorption characteristics of the molecule, a detailed experimental protocol for acquiring its spectrum, and logical diagrams to illustrate experimental and analytical workflows.
Predicted Infrared Spectral Data
Due to the absence of a publicly available experimental infrared spectrum for this compound, this section presents a predicted analysis of its key IR absorption bands. The predictions are based on the known vibrational frequencies of the molecule's constituent functional groups: a hydroxyl (-OH) group, a phenyl (-C₆H₅) group, and alkyl (C-H) moieties.
The following table summarizes the expected prominent peaks in the infrared spectrum of this compound. These predictions are derived from established correlation tables for IR spectroscopy.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl) |
| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkyl |
| 1600 - 1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |
| 1500 - 1400 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Phenyl) |
| 1470 - 1450 | Medium | C-H Bend | Alkyl |
| 1370 - 1350 | Medium | C-H Bend | Alkyl (gem-dimethyl) |
| 1320 - 1000 | Strong | C-O Stretch | Secondary Alcohol |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |
Experimental Protocol for Infrared Spectroscopy
This section details a standard operating procedure for acquiring the infrared spectrum of a liquid alcohol sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
2.1. Objective
To obtain a high-resolution infrared spectrum of this compound to identify its functional groups and characterize its molecular structure.
2.2. Materials and Equipment
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of this compound (liquid)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., Kimwipes)
-
Computer with spectroscopy software
2.3. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Correlate the observed peak frequencies with the known absorption ranges for different functional groups to confirm the chemical structure of this compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate the logical flow of the experimental and analytical processes in infrared spectroscopy.
Caption: Experimental workflow for acquiring and analyzing an IR spectrum.
Caption: Correlation of functional groups to their expected IR regions.
Physical and chemical properties of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenylbutan-2-ol, a secondary aryl alkyl alcohol, is a compound of interest in the fields of fragrance chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its known applications and toxicological profile. While primarily utilized as a fragrance ingredient, its structural motifs may be of interest to researchers in medicinal chemistry and drug development as a potential scaffold or intermediate.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound. These data are essential for its handling, characterization, and application in a laboratory setting.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1][2][3] |
| Molecular Weight | 164.24 g/mol | [1][3] |
| Physical Form | Liquid | |
| Boiling Point | 184.3°C at 760 mmHg | [2] |
| Density | 0.965 g/cm³ | [2] |
| Refractive Index | 1.513 | [2] |
| Flash Point | 71.6°C | [2] |
| logP | 2.246 | [2] |
| Solubility | Data not available |
Table 2: Identification and Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 705-58-8 | [1][3] |
| Canonical SMILES | CC(C)C(CC1=CC=CC=C1)O | [3] |
| InChI | InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | [3] |
| InChIKey | AFLKKLSCQQGOEK-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The most common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide to phenylacetaldehyde. The following is a detailed protocol adapted from general Grignard reaction procedures.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Isobutyl bromide
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
-
Reaction with Phenylacetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of phenylacetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the phenylacetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Characterization
The synthesized this compound can be characterized using various spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Chemical Reactivity
The chemical reactivity of this compound is characteristic of a secondary alcohol.
-
Oxidation: It can be oxidized to the corresponding ketone, 3-methyl-1-phenylbutan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes. The major product is expected to be 3-methyl-1-phenylbut-1-ene due to the formation of a more stable conjugated system with the phenyl ring.[4][5]
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Biological and Toxicological Profile
Biological Activity
Currently, there is no significant body of publicly available scientific literature detailing specific biological activities or signaling pathway modulation by this compound in the context of drug development. Its primary documented use is as a fragrance ingredient in various consumer products.[1][6]
Toxicological Information
A toxicological and dermatological review of this compound for its use as a fragrance ingredient has been conducted.[6] It is classified as an aryl alkyl alcohol. The available data includes studies on its physical properties and potential for mucous membrane (eye) irritation.[6] For a comprehensive safety assessment, it is recommended to refer to the review of the entire Aryl Alkyl Alcohols group.[6]
Mandatory Visualizations
Caption: Synthesis workflow for this compound via Grignard reaction.
Caption: Logical relationship of this compound's classification.
Conclusion
This compound is a well-characterized secondary aryl alkyl alcohol with established physical and chemical properties. Its synthesis via the Grignard reaction is a standard and reliable method. While its primary application is in the fragrance industry, and there is a lack of data on its specific biological activities and signaling pathway interactions, its structure may still hold potential for further investigation in medicinal chemistry. This guide provides a solid foundation of its known properties and synthesis for researchers and scientists interested in this compound.
References
- 1. This compound | 705-58-8 | AAA70558 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 3-Methyl-1-phenylbutan-2-ol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1-phenylbutan-2-ol is a secondary aryl alkyl alcohol primarily utilized as a fragrance ingredient. This technical guide synthesizes the currently available public information on its biological activity. Comprehensive searches of scientific literature and toxicological databases reveal a significant lack of in-depth studies on the specific biological and pharmacological effects of this compound. The majority of available data is confined to its assessment as part of the broader "Aryl Alkyl Alcohols" group for safety in cosmetic applications. This review summarizes the limited toxicological findings and highlights the absence of data on specific signaling pathways or mechanisms of action beyond general toxicity.
Introduction
This compound, with the chemical formula C₁₁H₁₆O, is a branched-chain alcohol containing a phenyl group. Its primary commercial application is in the fragrance industry. Despite its use in consumer products, detailed public information regarding its biological activity, mechanism of action, and potential therapeutic effects is notably scarce. This document aims to provide a comprehensive overview of the existing knowledge.
Toxicological Profile
The most substantive information on the biological effects of this compound comes from a toxicological and dermatologic review of the Aryl Alkyl Alcohols (AAA) fragrance structural group.[1] A safety assessment of this group was published by Belsito et al. (2012), which included an evaluation of this compound.[1][2]
Quantitative Toxicological Data:
A thorough search of publicly accessible databases and literature did not yield specific quantitative data (e.g., LD₅₀, NOAEL) for this compound that could be summarized in a tabular format.
Biological Activity and Mechanism of Action
There is a significant lack of information regarding the specific biological activities of this compound beyond the general toxicological assessments for its use as a fragrance ingredient. No studies detailing its effects on specific signaling pathways, receptor interactions, or enzymatic inhibition were identified in the public domain.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public literature. The safety assessments performed by the Research Institute for Fragrance Materials (RIFM) follow standardized guidelines, but the specific study designs for this compound have not been published in detail.
Signaling Pathways and Experimental Workflows
No information was found regarding any signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated.
Conclusion and Future Directions
The biological activity of this compound remains largely uncharacterized in the public scientific literature. Its use as a fragrance ingredient has led to a general toxicological assessment as part of the Aryl Alkyl Alcohols group, suggesting low toxicity and irritation potential at current exposure levels. However, a significant data gap exists regarding its specific pharmacological effects, mechanism of action, and potential for therapeutic applications.
For researchers, scientists, and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:
-
In-depth toxicological studies to establish a comprehensive safety profile with publicly available quantitative data.
-
Pharmacological screening to identify any potential biological activities and therapeutic targets.
-
Mechanistic studies to elucidate any identified biological effects and their underlying signaling pathways.
Without such foundational research, the full biological and pharmacological potential of this compound will remain unknown.
References
Toxicological and Dermatological Profile of 3-Methyl-1-phenylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-phenylbutan-2-ol (CAS No. 705-58-8) is a secondary alcohol belonging to the structural group of aryl alkyl alcohols, which are utilized as fragrance ingredients in a variety of consumer products.[1] A comprehensive safety assessment of this class of compounds has been conducted by the Research Institute for Fragrance Materials (RIFM) Expert Panel, concluding that they generally have a low toxicity profile and low potential for skin sensitization at current use levels.[1][2] This technical guide provides an in-depth overview of the available toxicological and dermatological data for this compound, including detailed experimental protocols and a discussion of potential biological pathways.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 705-58-8 | [3] |
| Molecular Formula | C₁₁H₁₆O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Synonyms | 1-Phenyl-3-methyl-2-butanol, α-Isopropylphenethyl alcohol |
Toxicological Data
The toxicological data for this compound is primarily derived from a comprehensive review of aryl alkyl alcohols. The available data indicates a low order of acute toxicity.
Acute Oral Toxicity
No quantitative data for a precise LD50 value for this compound was found in the public domain. The following table is a template where such data, if available from proprietary RIFM reports, would be presented.
| Test Species | Sex | LD50 (mg/kg bw) | Observations | Reference |
| Rat | Male/Female | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
Genotoxicity
Studies on the broader class of aryl alkyl alcohols have shown no to little genotoxicity, mutagenicity, or clastogenicity in in vitro bacterial and mammalian cell assays. In vivo micronucleus assays for this class of compounds were negative.[1][2]
No specific genotoxicity data for this compound was found in the public domain. The following table is a template where such data would be presented.
| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium strains | With and without S9 | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
| In vitro Chromosome Aberration | Mammalian cells (e.g., CHO) | With and without S9 | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
| In vivo Micronucleus Test | Rodent | N/A | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
Dermatological Properties
Skin Irritation
Aryl alkyl alcohols are generally considered to be non-irritating to the skin at concentrations encountered by consumers.[1][2]
No specific skin irritation scores for this compound were found in the public domain. The following table is a template for the presentation of such data.
| Test Species | Concentration | Exposure Duration | Mean Irritation Score (Erythema/Edema) | Classification | Reference |
| Rabbit | Data not available | Data not available | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
Skin Sensitization
The aryl alkyl alcohol group of fragrance ingredients generally has a low sensitization potential.[1][2]
No specific quantitative skin sensitization data (e.g., EC3 value from a Local Lymph Node Assay) for this compound was found in the public domain. The following table is a template for its presentation.
| Assay | Test Species | Vehicle | EC3 Value (%) | Stimulation Index (at max conc.) | Classification | Reference |
| LLNA | Mouse | Data not available | Data not available | Data not available | Data not available | Scognamiglio et al., 2012; Belsito et al., 2012 |
Experimental Protocols
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is a sequential test that uses a minimum number of animals to obtain a statistically significant result.
-
Test Animals: Typically, adult female rats are used. Animals are fasted prior to dosing.
-
Dose Administration: A single oral dose is administered using a stomach tube or a suitable intubation cannula.
-
Dose Progression: The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant multiplicative factor depending on the outcome of the previous animal (survival or death).
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Skin Irritation (OECD 404)
-
Test Animals: Healthy young adult albino rabbits are used.
-
Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small area of clipped skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After patch removal, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours. Scoring is based on a standardized grading system.
-
Endpoint: The mean scores for erythema and edema for each animal are calculated to determine the primary irritation index and the substance's irritation potential.
Skin Sensitization: Local Lymph Node Assay (LLNA - OECD 429)
-
Test Animals: CBA/J mice are typically used.
-
Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.
-
Sample Collection: After a set time, the draining auricular lymph nodes are excised.
-
Endpoint: The incorporation of ³H-methyl thymidine into the lymph node cells is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An SI of 3 or greater is considered a positive response.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
Signaling Pathways and Mechanistic Insights
While specific signaling pathways for this compound have not been definitively identified in publicly available literature, the dermatological effects of many fragrance ingredients are linked to their interaction with skin cells, potentially leading to irritation or sensitization.
General Skin Sensitization Pathway
The process of skin sensitization is a complex immunological cascade. A simplified representation of this pathway is provided below. Small molecules (haptens), such as some fragrance ingredients, penetrate the skin and can react with skin proteins to form hapten-protein conjugates. These modified proteins are then recognized by antigen-presenting cells (Langerhans cells), which become activated and migrate to the draining lymph nodes. In the lymph nodes, they present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells and the induction of sensitization.
Caption: Simplified workflow of the skin sensitization induction phase.
Conclusion
Based on the available data for the class of aryl alkyl alcohols, this compound is expected to have a low order of toxicity and to be non-irritating and have a low potential for skin sensitization under normal conditions of use in consumer products. However, a lack of publicly available, quantitative toxicological data for this specific compound necessitates a conservative approach in any risk assessment. The provided experimental protocols offer a framework for generating such data if required for specific applications. Further research into the specific molecular initiating events and signaling pathways affected by this compound would provide a more complete understanding of its biological activity.
References
Methodological & Application
Synthesis of 3-Methyl-1-phenylbutan-2-ol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyl-1-phenylbutan-2-ol, a secondary alcohol with applications in organic synthesis and as a building block for more complex molecules. These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Two primary and effective methods for its preparation are outlined: the Grignard reaction and the reduction of a corresponding ketone.
Data Presentation
The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.
| Parameter | Method 1: Grignard Reaction | Method 2: Ketone Reduction |
| Starting Materials | Phenylmagnesium bromide, 3-Methylbutanal | 3-Methyl-1-phenylbutan-2-one, Sodium borohydride |
| Reaction Type | Nucleophilic addition | Hydride reduction |
| Solvent | Anhydrous Diethyl Ether | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield | 70-80% | >95% |
| Purity | High, requires purification | High, requires purification |
| Product Analysis | ¹H NMR, ¹³C NMR, IR Spectroscopy | ¹H NMR, ¹³C NMR, IR Spectroscopy |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below.
Method 1: Synthesis via Grignard Reaction
This protocol involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to 3-methylbutanal.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent moisture contamination.
-
Reagent Addition: To the flask, add magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
Step 2: Reaction with 3-Methylbutanal
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Aldehyde Addition: A solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Synthesis via Reduction of 3-Methyl-1-phenylbutan-2-one
This method employs the reduction of the corresponding ketone, 3-Methyl-1-phenylbutan-2-one, using sodium borohydride.
-
Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-1-phenylbutan-2-one (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 30-60 minutes.
-
Work-up: The reaction is quenched by the slow addition of water.
-
Extraction: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the logical workflow of the described synthetic methods.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Enantioselective Synthesis of 3-Methyl-1-phenylbutan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-Methyl-1-phenylbutan-2-ol, a chiral alcohol with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The primary focus of these notes is the asymmetric reduction of the prochiral ketone, 3-methyl-1-phenyl-2-butanone.
Three key methodologies are presented:
-
Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.
-
Noyori Asymmetric Hydrogenation: A highly efficient method for the asymmetric hydrogenation of ketones using ruthenium-based catalysts.
-
Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases, to achieve high enantioselectivity under mild conditions.
Additionally, a protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is provided.
Methods for Asymmetric Reduction
The enantioselective reduction of 3-methyl-1-phenyl-2-butanone can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity, substrate scope, and operational simplicity.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a widely used method for the enantioselective reduction of a broad range of prochiral ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone, thereby facilitating a highly stereoselective hydride transfer.[1] The predictability of the stereochemical outcome and the commercial availability of the catalyst in both enantiomeric forms make it a valuable tool in asymmetric synthesis.
The following table summarizes typical results for the CBS reduction of ketones structurally similar to 3-methyl-1-phenyl-2-butanone, as reported in the foundational literature.[2]
| Entry | Ketone | Catalyst (mol%) | Time (min) | Yield (%) | e.e. (%) |
| 1 | Acetophenone | 10 | 0.1 | >99 | 97 |
| 2 | Propiophenone | 10 | 1 | >99 | 96 |
| 3 | tert-Butyl methyl ketone | 10 | 5 | >99 | 97 |
This protocol is adapted from the general procedure described by Corey et al.[2]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
3-Methyl-1-phenyl-2-butanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Anhydrous THF (10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
To this solution, borane-dimethyl sulfide complex (0.6 mL of a 10 M solution, 6.0 mmol) is added dropwise.
-
A solution of 3-methyl-1-phenyl-2-butanone (1.62 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (5 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature, and 2 M HCl (10 mL) is added. The mixture is stirred for 30 minutes.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Methyl-1-phenylbutan-2-ol.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, utilizing a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP.[3] This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope.[3]
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Biocatalytic Reduction
Biocatalytic reduction using enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes operate under mild reaction conditions and can exhibit excellent enantioselectivity.
Caption: Workflow for Biocatalytic Reduction.
Determination of Enantiomeric Excess
The enantiomeric excess of the synthesized this compound is a critical parameter to determine the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[4]
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar polysaccharide-based column)
Chromatographic Conditions:
| Parameter | Value |
| Column | Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic alcohol as a reference.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample solution.
-
Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
e.e. (%) = [ |A1 - A2| / (A1 + A2) ] x 100
Signaling Pathway Diagram
The following diagram illustrates the general principle of catalyst-controlled enantioselective reduction of a prochiral ketone.
Caption: Catalyst-controlled enantioselective reduction pathway.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols: 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a critical transformation in modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals where the stereochemistry of a molecule dictates its biological activity. 3-Methyl-1-phenylbutan-2-ol, a chiral secondary alcohol, serves as a valuable building block for more complex molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this and similar chiral alcohols via the enantioselective reduction of the corresponding prochiral ketone, 1-phenyl-3-methyl-2-butanone. The primary methods discussed are the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and asymmetric transfer hydrogenation, which are renowned for their high enantioselectivity and broad applicability.[1][2][3]
Key Asymmetric Synthesis Methodologies
The asymmetric reduction of prochiral ketones to chiral alcohols can be achieved through several highly effective methods. These include catalytic reductions using chiral oxazaborolidines (CBS reduction), transition metal-catalyzed hydrogenations (Noyori hydrogenation), and transfer hydrogenations.[1][3][4] Each method offers distinct advantages in terms of substrate scope, reaction conditions, and catalyst preparation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[2][5] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6] The reaction is known for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity.[1] The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, creates a chiral environment that directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone.[2]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with molecular hydrogen (H₂).[7] This method is highly efficient, often achieving very high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for industrial-scale synthesis.[8] The catalyst system, typically involving a BINAP ligand and a chiral diamine, operates through a metal-ligand bifunctional mechanism where both the ruthenium center and the amine ligand participate in the hydride transfer.[9]
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, using a hydrogen donor such as isopropanol or formic acid in place of gaseous hydrogen.[4][10] Chiral ruthenium complexes, similar to those used in Noyori's hydrogenation, are often employed as catalysts.[4] This method is particularly advantageous for laboratory-scale synthesis as it does not require high-pressure hydrogenation equipment.[10]
Data Presentation: Asymmetric Reduction of Prochiral Ketones
While specific data for the asymmetric reduction of 1-phenyl-3-methyl-2-butanone is not extensively reported, the following tables summarize representative quantitative data for the asymmetric reduction of structurally similar phenyl alkyl ketones using the aforementioned methods. This data provides a strong basis for the expected outcomes in the synthesis of this compound.
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Representative Ketones
| Ketone Substrate | Chiral Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (S)-Me-CBS | BH₃·THF | THF | 23 | >95 | 97 | [1] |
| Isobutyrophenone | RuCl₂(indan-ambox)(PPh₃) | H₂ (5 atm) | 2-propanol | RT | 95 | 91 | [11] |
| 1-Tetralone | (R)-Me-CBS | BH₃·THF | THF | 23 | 95 | 94 | [1] |
Table 2: Noyori Asymmetric Hydrogenation of Representative Ketones
| Ketone Substrate | Chiral Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | RuCl₂[(S)-BINAP] | 4 | Methanol | 25 | >99 | 96 | [6] |
| 3'-Methylacetophenone | RuCl₂(indan-ambox)(PPh₃) | 5 | 2-propanol | RT | >99 | 95 | [11] |
| Cyclopropyl phenyl ketone | RuCl₂(indan-ambox)(PPh₃) | 5 | 2-propanol | RT | 95 | 91 | [11] |
Table 3: Asymmetric Transfer Hydrogenation of Representative Ketones
| Ketone Substrate | Chiral Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (R,R)-TsDPEN-Ru | i-PrOH/KOH | i-PrOH | 28 | 95 | 97 | [4] |
| Propiophenone | (S,S)-TsDPEN-Ru | HCOOH/Et₃N | Acetonitrile | 28 | 99 | 98 | [4] |
| 1-(4-Chlorophenyl)ethanol | Proline-derived Ru complex | i-PrOH | Water | 80 | 94 | 96 | [10] |
Experimental Protocols
The following are detailed protocols for the key asymmetric reduction methods. These can be adapted for the synthesis of this compound from 1-phenyl-3-methyl-2-butanone.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
1-Phenyl-3-methyl-2-butanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (0.6-1.0 equivalents) to the catalyst solution with stirring.
-
After stirring for 10-15 minutes, add a solution of 1-phenyl-3-methyl-2-butanone (1.0 equivalent) in anhydrous THF dropwise over 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M hydrochloric acid to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.
-
Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Protocol 2: Noyori Asymmetric Hydrogenation
Materials:
-
1-Phenyl-3-methyl-2-butanone
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-BINAP precatalyst
-
Anhydrous methanol or ethanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II)-BINAP precatalyst (0.001-0.01 equivalents).
-
Add a solution of 1-phenyl-3-methyl-2-butanone (1.0 equivalent) in anhydrous methanol or ethanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by GC or TLC.
-
Once the reaction is complete, carefully release the hydrogen pressure and purge the autoclave with an inert gas.
-
Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
-
Analyze the yield and enantiomeric excess by chiral HPLC or GC.
Protocol 3: Asymmetric Transfer Hydrogenation
Materials:
-
1-Phenyl-3-methyl-2-butanone
-
(R,R)-TsDPEN-Ru catalyst or similar
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., isopropanol or toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (R,R)-TsDPEN-Ru catalyst (0.01-0.02 equivalents).
-
Add the anhydrous solvent (e.g., isopropanol).
-
Add the base (e.g., KOH or t-BuOK, 0.02-0.04 equivalents).
-
Stir the mixture for 10-15 minutes to activate the catalyst.
-
Add 1-phenyl-3-methyl-2-butanone (1.0 equivalent) and isopropanol (which also serves as the hydrogen donor).
-
Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and workflows of the described asymmetric synthesis methods.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.
Caption: Logical relationship in asymmetric synthesis of chiral alcohols.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. nobelprize.org [nobelprize.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ias.ac.in [ias.ac.in]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Methyl-1-phenylbutan-2-ol, a secondary alcohol of interest in organic synthesis. The selection of an appropriate purification technique is critical to obtaining the compound at the desired purity level for downstream applications, including in research, and as a building block in drug development. The primary methods for the purification of this compound are fractional distillation, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the physical state of the crude product.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of effective purification protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| Boiling Point | 184.3 °C at 760 mmHg | N/A |
| Physical Form | Liquid | [N/A] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | [N/A] |
Purification Techniques
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, particularly for separating it from impurities with significantly different boiling points.[3] Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Slowly reduce the pressure to the desired vacuum level.
-
Observe the temperature at the still head. The temperature should rise and stabilize as the vapor of the compound reaches the thermometer.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the applied pressure.
-
Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating non-volatile impurities.
-
-
Purity Analysis: The purity of the collected fractions should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Table 2: Expected Purity from Fractional Distillation
| Technique | Expected Purity | Purity Analysis Method |
| Vacuum Fractional Distillation | >98% | GC, ¹H NMR |
Recrystallization
If the crude this compound is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[4][5] The key to successful recrystallization is the selection of an appropriate solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Potential solvents to screen include hexane, heptane, toluene, and mixtures of polar and non-polar solvents (e.g., ethanol/water, dichloromethane/hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
-
Purity Analysis: The purity of the recrystallized product should be determined by melting point analysis and confirmed by HPLC or GC.
Table 3: Solvent Selection Guide for Recrystallization
| Solvent Type | Examples | Suitability |
| Non-polar | Hexane, Heptane | Good for removing polar impurities. |
| Aromatic | Toluene | May be a good single solvent. |
| Mixed Solvents | Ethanol/Water, Dichloromethane/Hexane | Offers tunable solvent polarity. |
Column Chromatography
For the purification of both liquid and solid crude products, silica gel column chromatography is a versatile technique that separates compounds based on their polarity.[7]
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.[8] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.[9]
-
Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin to collect fractions.
-
The elution can be performed using isocratic (constant solvent composition) or gradient (increasing solvent polarity) conditions.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Purity Analysis: Assess the purity of the final product by HPLC, GC, and NMR spectroscopy.
Table 4: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) |
| Loading Technique | Wet loading |
| Purity Analysis | TLC, HPLC, GC, ¹H NMR |
Workflow Diagrams
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: General workflow for the purification of solid this compound by recrystallization.
Caption: Step-by-step workflow for the purification of this compound using silica gel column chromatography.
References
- 1. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Purification [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Application Notes: Hypothetical Use of (2R)-3-Methyl-1-phenylbutan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction
The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a desired stereoisomer.[1] After the key stereocenter-forming reaction, the auxiliary is cleaved and can ideally be recovered for reuse.
This document describes the hypothetical application of (2R)-3-Methyl-1-phenylbutan-2-ol as a chiral auxiliary. As of this writing, a comprehensive search of scientific literature has not revealed documented use of this specific alcohol as a chiral auxiliary. The protocols and data presented herein are therefore illustrative, based on established principles of asymmetric synthesis using other chiral alcohol auxiliaries. The proposed application focuses on the asymmetric α-alkylation of a carboxylic acid derivative, a fundamental carbon-carbon bond-forming reaction.
Principle of Application
The core strategy involves esterifying a prochiral carboxylic acid, such as propanoic acid, with the chiral alcohol (2R)-3-Methyl-1-phenylbutan-2-ol. The resulting chiral ester serves as the substrate for a diastereoselective alkylation. The bulky isopropyl and benzyl groups of the auxiliary are hypothesized to create a sterically hindered environment, forcing an incoming electrophile to approach the enolate from the less hindered face. This controlled approach is the basis for the asymmetric induction. Subsequent hydrolysis of the alkylated ester yields the enantiomerically enriched α-substituted carboxylic acid and regenerates the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ester (Attachment of Auxiliary)
Objective: To attach the chiral auxiliary, (2R)-3-Methyl-1-phenylbutan-2-ol, to a prochiral acyl chloride.
Materials:
-
(2R)-3-Methyl-1-phenylbutan-2-ol
-
Propionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (2R)-3-Methyl-1-phenylbutan-2-ol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution with stirring.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral ester.
Protocol 2: Diastereoselective α-Alkylation
Objective: To perform a diastereoselective alkylation on the chiral ester.
Materials:
-
Chiral ester from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. The formation of the lithium enolate may be indicated by a color change.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR spectroscopy or GC analysis.
-
Purify the product via column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the alkylated ester to obtain the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Materials:
-
Alkylated ester from Protocol 2
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC). This may take 12-24 hours.
-
Upon completion, concentrate the mixture to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified solution three times with ethyl acetate. These combined organic layers contain the desired chiral carboxylic acid.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10) with a suitable base (e.g., NaOH) and extract three times with ethyl acetate. These organic layers contain the (2R)-3-Methyl-1-phenylbutan-2-ol auxiliary.
-
Dry both sets of organic extracts separately over anhydrous MgSO₄, filter, and concentrate to yield the final products.
-
Determine the enantiomeric excess (e.e.) of the carboxylic acid product by converting it to a suitable derivative (e.g., a methyl ester) for analysis by chiral HPLC or GC.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the asymmetric alkylation described in the protocols above. This data is illustrative of results that might be achieved with an effective chiral auxiliary.
| Entry | Substrate (Ester of) | Electrophile (R-X) | Product (α-R-propanoic acid) | Yield (%) | d.r. | e.e. (%) |
| 1 | Propanoic Acid | Benzyl Bromide | 2-Benzylpropanoic acid | 85 | 95:5 | 90 |
| 2 | Propanoic Acid | Allyl Iodide | 2-Allylpropanoic acid | 88 | 92:8 | 84 |
| 3 | Propanoic Acid | Methyl Iodide | 2-Methylpropanoic acid | 79 | 88:12 | 76 |
| 4 | Butanoic Acid | Benzyl Bromide | 2-Benzylbutanoic acid | 82 | 96:4 | 92 |
Visualizations
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Caption: Logic of Stereodirection by the Chiral Auxiliary.
References
Application Notes and Protocols: 3-Methyl-1-phenylbutan-2-ol and its Analogs as Precursors for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methyl-1-phenylbutan-2-ol and its structural analogs as key precursors in the synthesis of pharmaceutical compounds. The focus is on providing detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.
Introduction
Aromatic alcohol scaffolds, such as this compound and its derivatives, are valuable building blocks in medicinal chemistry. Their structural features allow for the synthesis of a diverse range of molecules with therapeutic potential. While direct applications of this compound as a precursor in marketed drugs are not extensively documented in publicly available literature, its close structural analog, 2-dimethylamino-2-phenylbutanol, serves as a critical intermediate in the synthesis of the gastrointestinal agent, Trimebutine. This document will detail the synthetic pathway to Trimebutine, highlighting the significance of the phenylbutanol backbone.
Case Study: Synthesis of Trimebutine
Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. It is used to treat irritable bowel syndrome and other functional bowel disorders. The synthesis of Trimebutine relies on the key intermediate, 2-dimethylamino-2-phenylbutanol.
Synthetic Pathway Overview
The synthesis of Trimebutine from 2-amino-2-phenylbutyric acid involves a multi-step process, including the formation of the key amino alcohol intermediate.
Caption: Synthetic pathway for Trimebutine.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-phenylbutanol
This protocol is based on the reduction of 2-amino-2-phenylbutyric acid.
-
Materials:
-
2-Amino-2-phenylbutyric acid
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
-
Procedure:
-
In a clean four-necked reaction flask, add 134.3 g of THF.
-
With stirring, add 17.9 g (0.1 mol) of 2-amino-2-phenylbutyric acid and 8.3 g (0.22 mol) of sodium borohydride.
-
Maintain the system temperature at 10-20°C and slowly add 12.7 g (0.13 mol) of sulfuric acid dropwise.
-
After the addition, continue the reaction for a specified period, monitoring for completion.
-
Upon completion, carefully quench the reaction with water.
-
The product, 2-amino-2-phenylbutanol, can be isolated and purified using standard laboratory techniques.[1]
-
Step 2: Synthesis of 2-(Dimethylamino)-2-phenylbutanol
This step involves the methylation of the primary amine.
-
Materials:
-
2-Amino-2-phenylbutanol
-
Formaldehyde
-
Formic acid
-
-
Procedure:
-
Carry out an amine methylation reaction on 2-amino-2-phenylbutanol using formaldehyde and formic acid (Eschweiler–Clarke reaction).[1]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
The resulting 2-(dimethylamino)-2-phenylbutanol is then isolated and purified.
-
Step 3: Synthesis of Trimebutine
The final step is the esterification of the amino alcohol.
-
Materials:
-
2-(Dimethylamino)-2-phenylbutanol
-
3,4,5-Trimethoxybenzoyl chloride
-
An acid-binding agent (e.g., sodium bicarbonate)
-
Acetone
-
Water
-
-
Procedure:
-
In a clean four-port reaction bottle, add 70 g of water, 11 g of sodium bicarbonate, 60 g of acetone, and 15.4 g of 2-amino-2-phenylbutanol.[2]
-
Cool the mixture to 5-10°C.
-
Slowly add a mixed solution of 22.2 g of 3,4,5-trimethoxybenzoyl chloride and 20 g of acetone dropwise, maintaining the temperature at 5-10°C.
-
After the addition, continue the reaction at this temperature for 2.5 hours.
-
After completion, recover the acetone by reduced pressure distillation.
-
Filter the obtained wet solid product, wash with water, and dry to obtain the final product, Trimebutine.[2]
-
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of Trimebutine.
| Step | Product | Yield (%) | Purity (HPLC) (%) | Reference |
| Synthesis of Trimebutine from Intermediate | Trimebutine | 94 | 99.6 | [2] |
| Synthesis of Trimebutine from Intermediate | Trimebutine | 93.6 | 99.5 | [2] |
| Synthesis of Trimebutine from Intermediate | Trimebutine | 92.5 | 99.4 | [2] |
Mechanism of Action of Trimebutine
Trimebutine's therapeutic effect is attributed to its ability to modulate gastrointestinal motility by acting on peripheral opioid receptors in the gut wall.
Caption: Mechanism of action of Trimebutine.
Trimebutine's unique action lies in its ability to act as an agonist or antagonist depending on the initial state of the gut. It stimulates motility in cases of hypomotility and reduces it in cases of hypermotility, thereby normalizing bowel function.
Conclusion
While this compound itself is more commonly associated with the fragrance industry, its structural analogs are demonstrably valuable precursors in pharmaceutical synthesis. The synthesis of Trimebutine serves as a prime example, where the 2-phenylbutanol core is a critical component of the final active pharmaceutical ingredient. The protocols and data presented herein provide a foundation for researchers and drug development professionals interested in exploring the potential of this class of compounds in medicinal chemistry. Further research into derivatives of this compound could unveil novel therapeutic agents.
References
Catalytic Applications of 3-Methyl-1-phenylbutan-2-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of derivatives of 3-Methyl-1-phenylbutan-2-ol as chiral ligands in asymmetric catalysis. While extensive published data on the specific catalytic applications of ligands derived from this compound is limited, this guide offers a comprehensive framework for their synthesis, evaluation, and application based on the performance of analogous chiral amino alcohol-derived ligands.
Introduction
Chiral amino alcohols are a significant class of compounds in asymmetric synthesis, serving as precursors to a wide range of effective chiral ligands and catalysts.[1] The structural features of 1-Amino-2-methyl-4-phenylbutan-2-ol, a derivative of this compound, including a primary amine and a tertiary alcohol on a chiral scaffold, make it a promising candidate for the development of novel chiral ligands.[1] These ligands, such as Schiff bases, oxazolines, and phosphines, can be synthesized and subsequently coordinated with various metal centers to catalyze a variety of enantioselective transformations.[2]
Ligand Synthesis from 1-Amino-2-methyl-4-phenylbutan-2-ol
The versatility of the 1-Amino-2-methyl-4-phenylbutan-2-ol scaffold allows for the synthesis of diverse ligand types with distinct steric and electronic properties that can influence catalytic activity and enantioselectivity.[2]
Synthesis of Schiff Base Ligands
Schiff base ligands are readily prepared through the condensation of the primary amine of 1-Amino-2-methyl-4-phenylbutan-2-ol with an appropriate aldehyde or ketone.[2] These ligands are widely utilized in coordination chemistry and catalysis.[2]
References
Application Notes and Protocols for the Quantification of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Methyl-1-phenylbutan-2-ol, a key intermediate and building block in the synthesis of various organic molecules. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible quantification in diverse sample matrices.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.
Data Presentation: GC-MS Method Performance
The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of this compound. These values are representative and should be established for each specific application and laboratory.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Retention Time | Analyte-specific |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample solution, add 1 mL of a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analyte.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer to a clean vial.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the solvent for analysis.
-
For quantitative analysis, the use of an internal standard is recommended for improved accuracy and precision.
2. GC-MS Instrumentation and Conditions:
-
Instrument: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of characteristic ions. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound.
3. Quantification:
-
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at known concentrations.
-
The peak area of a characteristic ion is plotted against the concentration.
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust and reliable method for the quantification of this compound, particularly for less volatile samples or when derivatization is not desirable.
Data Presentation: HPLC Method Performance
The following table outlines typical performance characteristics for a validated HPLC method.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
| Retention Time | Analyte-specific |
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the homogenized solid sample. Extract the analyte with a suitable solvent (e.g., methanol or mobile phase) using sonication or shaking. Dilute to a known volume.
-
Filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common and reliable choice.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for the best separation, for example, Acetonitrile:Water (60:40 v/v). For MS compatibility, a modifier like formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined; a wavelength around 210 nm is a typical starting point for phenyl-containing compounds.
-
Injection Volume: 10 µL.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Disclaimer: The performance characteristics provided are typical values and may vary depending on the specific instrumentation, reagents, and sample matrix. Method validation is essential for ensuring the accuracy and reliability of the results for a specific application.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details two high-performance liquid chromatography (HPLC) methods for the analysis of 3-Methyl-1-phenylbutan-2-ol. A robust reversed-phase (RP-HPLC) method has been developed for the accurate quantification of this compound in various sample matrices. Additionally, a chiral HPLC method is presented for the enantiomeric separation of its stereoisomers. These methods are suitable for quality control, stability testing, and research and development applications in the pharmaceutical and fragrance industries.
Introduction
This compound is a chiral aromatic alcohol.[1][2][3] Its chemical structure includes a phenyl group and a chiral center, making the separation and quantification of its enantiomers crucial for understanding its biological activity and ensuring product quality.[4] This document provides detailed protocols for both the quantitative analysis of the total amount of this compound and the qualitative separation of its enantiomers.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][5] |
| Appearance | Liquid | [5] |
Method 1: Quantitative Analysis by Reversed-Phase HPLC
This method is designed for the accurate determination of the total concentration of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 258 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The phenyl group in the analyte is expected to have a UV absorbance maximum around 258 nm, providing good sensitivity for detection.[6]
Experimental Protocol
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions:
-
Liquid Samples: Dilute an accurately measured volume of the sample with the mobile phase to achieve a concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the homogenized solid sample. Extract the analyte with a suitable solvent (e.g., methanol or mobile phase) using sonication. Dilute the extract with the mobile phase to the desired concentration.
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the 50 µg/mL working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
4. Calibration and Quantification:
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation Summary
The following table summarizes the typical performance characteristics for a validated HPLC method according to ICH guidelines.[1][2][4][7]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets Requirement |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is pure |
Method 2: Enantiomeric Separation by Chiral HPLC
This method is suitable for the qualitative separation of the enantiomers of this compound.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Nexera UC or equivalent |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Detection | UV at 258 nm |
| Run Time | 20 minutes |
Rationale for Column and Mobile Phase Selection: Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including aromatic alcohols.[8][9] A normal phase mobile phase consisting of hexane and an alcohol modifier is often effective for such separations.[10]
Experimental Protocol
1. Preparation of Standard Solution:
-
Prepare a 100 µg/mL solution of racemic this compound in the mobile phase.
2. Sample Preparation:
-
Dissolve or dilute the sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the two enantiomer peaks based on their retention times in the chromatogram of the racemic standard.
-
The relative peak areas can be used to determine the enantiomeric ratio in the sample.
Workflow and Pathway Diagrams
Caption: HPLC workflow for this compound analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. helixchrom.com [helixchrom.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Note: Gas Chromatography (GC) Analysis of 3-Methyl-1-phenylbutan-2-ol
AN-GC-MPB-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-Methyl-1-phenylbutan-2-ol using gas chromatography (GC) coupled with a flame ionization detector (FID) and a mass spectrometer (MS). The methodologies outlined are suitable for purity assessment, impurity profiling, and chiral separation of this compound in various sample matrices.
Introduction
This compound is a chiral aryl alkyl alcohol that finds applications in the fragrance industry and as a potential intermediate in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its characterization, quality control, and for studying its enantiomeric composition. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This note describes two primary GC methods: one for routine purity analysis and another for the chiral separation of its enantiomers.
Experimental Protocols
This method is suitable for determining the purity of this compound and identifying any related impurities.
2.1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in methanol.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL. Dilute as necessary to fall within the calibration range.
-
Internal Standard (Optional but Recommended): For improved quantitative accuracy, an internal standard (e.g., 1-dodecanol) can be added to all standard and sample solutions at a constant concentration (e.g., 50 µg/mL).
2.1.2. GC-FID/MS Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 70 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-400 |
2.1.3. Data Analysis
-
Qualitative Analysis (MS): Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative Analysis (FID): Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
This method is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound. Chiral stationary phases are necessary for this separation.[1]
2.2.1. Sample Preparation
Prepare standard and sample solutions as described in section 2.1.1. A racemic standard of this compound should be used to confirm the resolution of the enantiomers.
2.2.2. GC-FID Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 230 °C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Isothermal at 120 °C or a slow ramp (e.g., 1 °C/min from 100 °C to 140 °C) to optimize separation |
| FID Temperature | 250 °C |
2.2.3. Data Analysis
-
Enantiomer Identification: The elution order of the enantiomers must be determined by injecting a standard of a single, known enantiomer if available.
-
Enantiomeric Excess (% ee): Calculate the enantiomeric excess using the following formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Data Presentation
| Sample ID | Retention Time (min) | Peak Area (FID) | Concentration (µg/mL) | Purity (%) |
| Batch A | 12.54 | 1854321 | 98.7 | 98.7 |
| Batch B | 12.55 | 1902134 | 101.2 | 99.1 |
| Batch C | 12.54 | 1823456 | 97.0 | 97.0 |
| Sample ID | Enantiomer 1 RT (min) | Enantiomer 1 Area | Enantiomer 2 RT (min) | Enantiomer 2 Area | Enantiomeric Excess (%) |
| Racemic Std | 15.21 | 987654 | 15.45 | 987650 | 0.0 |
| Sample X | 15.22 | 1543210 | 15.46 | 12345 | 98.4 |
| Sample Y | 15.21 | 543210 | 15.45 | 543215 | 0.0 |
Visualizations
References
Application Notes and Protocols for 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 3-Methyl-1-phenylbutan-2-ol (CAS No: 705-58-8). The information compiled is intended to ensure the safety of laboratory personnel and the integrity of the chemical substance.
Chemical and Physical Properties
This compound is an aromatic alcohol. While it is utilized in the fragrance industry, it is imperative to handle it with care in a laboratory setting. A summary of its known and predicted properties is presented below. Note that there is conflicting information regarding its hazard classification. While many sources do not classify it as hazardous under the Globally Harmonized System (GHS), some suppliers provide specific hazard statements. Therefore, it is prudent to handle this chemical with caution, adhering to the more stringent safety recommendations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | [1][2] |
| Molecular Weight | 164.24 g/mol | [2] |
| CAS Number | 705-58-8 | [1][2] |
| Appearance | Liquid (Physical form) | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich |
Note: The hazard information is based on a supplier's safety data sheet and represents the most conservative approach to handling. Other sources have reported that this chemical does not meet GHS hazard criteria.
Experimental Protocols
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection : If working outside of a fume hood or with heated material where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all manipulations.
-
Transfers : When transferring the liquid, use appropriate tools such as pipettes or graduated cylinders to minimize spills. For larger quantities, ensure proper grounding and bonding to prevent static discharge.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Procedures
Proper storage is crucial for maintaining the chemical's stability and for the safety of the laboratory environment.
-
Container : Store in a tightly sealed, original, or appropriately labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area designated for the storage of chemicals.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.
-
Temperature : Store at ambient room temperature, away from direct sunlight and heat sources.
Spill and Waste Disposal
-
Small Spills : For minor spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for chemical waste disposal. Ventilate the area of the spill.
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert the appropriate safety personnel.
-
Waste Disposal : Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Visualized Workflows and Relationships
To further clarify the procedures and logical connections, the following diagrams are provided.
Caption: Workflow for the safe handling and storage of this compound.
References
Application Notes: Safe Handling of 3-Methyl-1-phenylbutan-2-ol
Introduction
3-Methyl-1-phenylbutan-2-ol is an aromatic alcohol used as a fragrance ingredient.[1][2] Structurally, it is a secondary alcohol containing a benzene ring.[1] Due to its chemical properties, appropriate safety precautions are necessary to minimize risks to researchers, scientists, and drug development professionals. These notes provide essential information on the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards:
-
H227: Combustible liquid.[3]
It is important to note that while some suppliers on the ECHA C&L Inventory have reported that this chemical does not meet GHS hazard criteria, other sources indicate the hazards listed above.[5] Therefore, it is prudent to handle this compound with care, assuming the potential for these hazards.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[6] Keep away from heat, sparks, and open flames.[6][7][8] Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Remove contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Spill and Disposal Procedures
-
Spills: In case of a spill, remove all sources of ignition.[6] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6] Ensure adequate ventilation.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [2][9] |
| Molecular Weight | 164.24 g/mol | [2] |
| CAS Number | 705-58-8 | [2] |
| Physical Form | Liquid | [3] |
Experimental Protocol: General Procedure for a Reaction Using this compound
This protocol outlines a general procedure for a hypothetical chemical reaction involving this compound as a starting material. This should be adapted based on the specific requirements of the intended experiment.
1. Preparation and Precautionary Measures 1.1. Ensure the work area is clean and free of clutter. 1.2. Verify that a chemical fume hood is available and functioning correctly. 1.3. Don the appropriate Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, and a lab coat. 1.4. Set up the reaction apparatus within the fume hood. Ensure all glassware is clean, dry, and free of defects. 1.5. Have spill containment materials (absorbent pads, sand) and a fire extinguisher readily accessible.
2. Reagent Handling and Reaction Setup 2.1. Measure the required amount of this compound using a clean, dry graduated cylinder or syringe under the fume hood. 2.2. Carefully transfer the measured this compound to the reaction vessel. 2.3. Add other reagents and solvents to the reaction vessel as required by the specific experimental procedure, ensuring to do so slowly and with stirring if necessary. 2.4. If heating is required, use a heating mantle with a temperature controller. Do not use an open flame.
3. Reaction Monitoring 3.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). 3.2. When taking aliquots for monitoring, do so carefully under the fume hood to minimize exposure.
4. Work-up and Product Isolation 4.1. Once the reaction is complete, cool the reaction mixture to room temperature. 4.2. Quench the reaction carefully, if necessary, by slowly adding the appropriate quenching agent. 4.3. Perform the extraction and purification steps as outlined in the specific experimental protocol. All steps involving volatile organic solvents should be conducted in the fume hood.
5. Waste Disposal 5.1. Collect all liquid and solid chemical waste in appropriately labeled waste containers. 5.2. Dispose of the chemical waste according to institutional and local environmental regulations.
6. Decontamination 6.1. Clean all glassware and equipment used in the experiment thoroughly. 6.2. Wipe down the work surface in the fume hood. 6.3. Remove and dispose of gloves properly. 6.4. Wash hands thoroughly with soap and water.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 705-58-8 | AAA70558 [biosynth.com]
- 3. This compound | 705-58-8 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | C11H16O | CID 98019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-1-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are:
-
Reduction of 3-Methyl-1-phenylbutan-2-one: This involves the initial synthesis of the corresponding ketone, 3-methyl-1-phenylbutan-2-one, which is then reduced to the desired secondary alcohol. The ketone precursor is often synthesized via an acid-catalyzed aldol condensation followed by hydrogenation.
-
Grignard Reaction: This method utilizes a Grignard reagent to form the carbon-carbon bond and the alcohol functionality in a single step. For example, the reaction of isobutyraldehyde with a benzylmagnesium halide or the reaction of phenylacetaldehyde with an isopropylmagnesium halide, followed by an acidic workup, will yield this compound.[1][2][3]
Q2: I am experiencing a low yield in my Grignard reaction. What are the common causes?
A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Key factors include:
-
Presence of moisture: Grignard reagents are highly sensitive to protic solvents like water and alcohols. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Atmospheric exposure: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Impure magnesium: Use high-purity magnesium turnings and consider activating them (e.g., with a small amount of iodine) to initiate the reaction.[4]
-
Incorrect stoichiometry: An excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.[2]
Q3: My final product is contaminated with an alkene. How can I prevent this?
A3: The formation of an alkene, such as 3-methyl-1-phenylbut-1-ene, is likely due to the dehydration of the alcohol product, especially under acidic conditions and/or at elevated temperatures.[5] To minimize this side reaction:
-
Use mild acidic conditions during the workup of the reaction.
-
Keep the reaction and workup temperatures low.
-
Consider purification methods that do not require high temperatures, such as column chromatography over distillation if the product is thermally sensitive.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 3-Methyl-1-phenylbutan-2-one
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reducing agent or inactive catalyst. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄).- If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active.[6] |
| Formation of side products | Over-reduction or side reactions. | - Control the reaction temperature; perform the reduction at a lower temperature.- Choose a milder reducing agent. |
| Product loss during workup/purification | Emulsion formation during extraction or thermal decomposition during distillation. | - Use brine to break up emulsions during aqueous workup.- Purify via vacuum distillation at a lower temperature or consider column chromatography. |
Issue 2: Difficulty Initiating the Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start (no exotherm or visible change) | Inactive magnesium surface. | - Add a small crystal of iodine to the magnesium turnings.- Gently heat a small portion of the solvent with the magnesium before adding the halide.- Use a sonicator to activate the magnesium surface. |
| Wet solvent or glassware. | - Ensure all glassware is thoroughly dried in an oven.- Use freshly distilled, anhydrous ether or THF as the solvent. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-Methyl-1-phenylbutan-2-one
Step 1: Synthesis of 3-Methyl-1-phenylbutan-2-one
-
Aldol Condensation: Dissolve benzaldehyde (40 mmol) and 2-butanone (50 mmol) in glacial acetic acid (80 mL).
-
Slowly add concentrated sulfuric acid (4 mL) to the solution while stirring.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Hydrogenation: Dissolve the resulting α,β-unsaturated ketone in ethyl acetate (100 mL) and add 5% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere until hydrogen uptake ceases.[6]
-
Filter the catalyst and concentrate the solvent under reduced pressure to obtain crude 3-Methyl-1-phenylbutan-2-one.
Step 2: Reduction to this compound
-
Dissolve the crude ketone in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture until the ketone is fully consumed (monitor by TLC).
-
Perform an aqueous workup with dilute acid to quench the excess reducing agent and protonate the alkoxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine.
-
Slowly add a solution of benzyl bromide in anhydrous diethyl ether to the magnesium. The reaction should initiate (indicated by an exotherm and disappearance of the iodine color).
-
Once the reaction starts, add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture until the magnesium is consumed.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Representative Yields for Synthesis Steps
| Reaction Step | Method | Reported Yield | Reference |
| Hydrogenation of (E)-3-methyl-4-phenyl-3-buten-2-one | Catalytic Hydrogenation (Pd/C) | Quantitative | [6] |
| Synthesis of 2-methyl-4-phenylbutan-2-ol (a related alcohol) | Grignard Reaction | 74% | [4] |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buy 3-Methyl-1-phenyl-2-butanone | 2893-05-2 [smolecule.com]
Technical Support Center: Synthesis of 3-Methyl-1-phenylbutan-2-ol
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 3-Methyl-1-phenylbutan-2-ol, primarily focusing on the common Grignard reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct laboratory synthesis involves the Grignard reaction. This method utilizes a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) as a nucleophile to attack the carbonyl carbon of isovaleraldehyde (3-methylbutanal). The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the target secondary alcohol.[1][2]
Q2: What are the most common side products I might encounter in this synthesis?
Several side products can form during the synthesis of this compound. The most prevalent include:
-
Bibenzyl (1,2-diphenylethane): This is a common byproduct in the formation of benzylmagnesium halides. It results from a coupling reaction between the Grignard reagent and unreacted benzyl halide (Wurtz-type coupling).[3][4] High local concentrations of the benzyl halide and elevated temperatures can favor its formation.[4]
-
Dehydration Products: During the acidic workup, the final alcohol product can undergo dehydration to form alkenes. The most likely product is 3-methyl-1-phenylbut-1-ene, as its double bond is conjugated with the phenyl ring, making it thermodynamically stable.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual isovaleraldehyde or benzyl halide in the crude product.[3]
Q3: My final product is a yellowish oil, but the desired product should be colorless. What is the cause?
The yellowish color is often attributed to the presence of biphenyl or related conjugated impurities formed during the Grignard reaction.[4] These impurities can often be removed through careful purification steps like column chromatography or recrystallization.
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate.
-
Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the benzyl halide.[3]
-
Possible Cause 2: Presence of Moisture. Grignard reagents are highly reactive with protic solvents, including water.[3][7] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
Problem 2: The yield of this compound is significantly lower than expected.
-
Possible Cause 1: Side Reaction Dominance. As mentioned in the FAQs, the formation of bibenzyl can consume a significant portion of the starting benzyl halide.
-
Solution: Control the reaction conditions to minimize this side reaction. Add the benzyl halide solution slowly to the magnesium suspension to avoid high local concentrations. Maintain a moderate reaction temperature; excessive heat can favor the coupling side reaction.[4]
-
-
Possible Cause 2: Inefficient Grignard Reagent Formation. If the magnesium is not fully consumed, the Grignard reagent formation was incomplete, leading to a lower overall yield.
-
Solution: Ensure proper activation of magnesium and allow sufficient reaction time for the Grignard reagent to form completely before adding the aldehyde.
-
-
Possible Cause 3: Loss of Product during Workup. The target alcohol can undergo dehydration during acidic workup, especially if strong acids or high temperatures are used.
-
Solution: Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride, and maintain low temperatures (e.g., using an ice bath) during the process.[6]
-
Problem 3: The purified product contains significant amounts of an alkene.
-
Possible Cause: Dehydration during Workup or Purification. The tertiary benzylic alcohol is prone to elimination of water under acidic conditions.[5] This can also occur during purification by distillation if the apparatus contains acidic residues or is heated to excessively high temperatures.
-
Solution:
-
Workup: Neutralize the reaction mixture with a saturated solution of NH₄Cl instead of a strong acid.[6]
-
Purification: If distillation is used, ensure the apparatus is clean and consider adding a small amount of a non-volatile base like sodium carbonate to prevent acid-catalyzed dehydration. Alternatively, purification by flash column chromatography on silica gel is often a milder method.
-
-
Data Presentation
Table 1: Summary of Reaction Parameters and Potential Outcomes
| Parameter | Recommended Condition | Consequence of Deviation | Potential Side Product |
| Solvent | Anhydrous Diethyl Ether or THF | Presence of water/alcohols | Quenching of Grignard reagent |
| Temperature | 0°C to reflux of ether (approx. 35°C) | Too high | Increased bibenzyl formation[4] |
| Benzyl Halide Addition | Slow, dropwise addition | Too fast | Exothermic reaction, increased side products |
| Workup Reagent | Saturated aq. NH₄Cl | Strong Acid (e.g., HCl, H₂SO₄) | Dehydration of alcohol[5] |
| Molar Ratio (Mg:Benzyl Halide) | ~1.2 : 1.0 | Insufficient Mg | Incomplete Grignard formation |
| Molar Ratio (Grignard:Aldehyde) | ~1.1 : 1.0 | Insufficient Grignard | Unreacted aldehyde |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Benzyl chloride or bromide
-
Isovaleraldehyde (3-methylbutanal)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a single crystal of iodine.
-
Prepare a solution of benzyl halide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the benzyl halide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of isovaleraldehyde (0.9 equivalents) in anhydrous diethyl ether.
-
Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of this compound and major side reactions.
Caption: A troubleshooting workflow for identifying and resolving common issues during the synthesis.
References
- 1. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Methyl-1-phenylbutan-2-ol, a key intermediate in various research and development applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two predominant methods for synthesizing this compound:
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Grignard Reaction: This route involves the nucleophilic addition of a benzylmagnesium halide to isobutyraldehyde (2-methylpropanal). Subsequent acidic workup yields the target secondary alcohol.
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Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one. Common and effective reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, scalability, and safety considerations.
-
The Grignard reaction is a powerful C-C bond-forming reaction but requires strictly anhydrous (dry) conditions and careful handling of the reactive organometallic reagent.[1] It is often chosen when building the carbon skeleton from smaller fragments.
-
The ketone reduction is generally a simpler and safer procedure with a more straightforward workup. If the precursor ketone, 3-methyl-1-phenylbutan-2-one, is readily available or can be synthesized efficiently, this is often the preferred method for its reliability.
Q3: What are the expected yields for these reactions?
A3: Yields are highly dependent on the optimization of reaction conditions, purity of reagents, and experimental technique. The following table provides typical ranges found in academic and industrial settings.
| Synthetic Route | Reagents | Typical Yield Range | Notes |
| Grignard Reaction | Benzylmagnesium chloride, Isobutyraldehyde | 50-75% | Highly sensitive to moisture and reagent quality. |
| Ketone Reduction | 3-Methyl-1-phenylbutan-2-one, NaBH₄ | 85-95% | Generally high-yielding and clean. |
| Ketone Reduction | 3-Methyl-1-phenylbutan-2-one, LiAlH₄ | 90-98% | Excellent yield, but LiAlH₄ is more reactive and requires more stringent handling procedures than NaBH₄. |
Q4: What are the common methods for purifying the final product?
A4: Purification of this compound typically involves:
-
Extraction: To separate the product from the aqueous workup phase.
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Distillation: Vacuum distillation is often effective for purifying the liquid product.
-
Column Chromatography: Silica gel chromatography can be used to remove persistent impurities or separate isomers if present.
Troubleshooting Guides
Guide 1: Grignard Reaction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm or color change). | 1. Wet glassware or solvent. | 1. Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). |
| 2. Inactive magnesium turnings (oxide layer).[1] | 2. Activate magnesium by crushing it gently in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction. | |
| 3. Impure benzyl halide. | 3. Use freshly distilled or high-purity benzyl halide. | |
| Low yield of the desired alcohol. | 1. Grignard reagent concentration was lower than expected. | 1. Titrate a small aliquot of the Grignard reagent before adding the aldehyde to determine its exact concentration. |
| 2. Side reactions, such as Wurtz coupling (forming bibenzyl).[1] | 2. Add the benzyl halide slowly to the magnesium to maintain a controlled temperature and minimize coupling. | |
| 3. Aldehyde contains acidic impurities or water. | 3. Use freshly distilled isobutyraldehyde. | |
| Formation of significant biphenyl byproduct. | Phenylmagnesium bromide was used instead of benzylmagnesium halide, leading to radical coupling.[1] | Ensure the correct Grignard reagent is prepared. For this compound, a benzyl Grignard is required. |
| Starting ketone is recovered after workup. | The Grignard reagent acted as a base, deprotonating the ketone and forming an enolate.[2] | This is more common with sterically hindered ketones. Ensure slow addition of the Grignard reagent at a low temperature.[2] |
Guide 2: Ketone Reduction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (starting ketone remains). | 1. Insufficient reducing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. |
| 2. Deactivated reducing agent. | 2. Use fresh, properly stored NaBH₄ or LiAlH₄. | |
| 3. Short reaction time or low temperature. | 3. Increase the reaction time or allow the reaction to warm to room temperature. Monitor progress using TLC. | |
| Difficult workup or emulsion formation. | Formation of metal salts (borates or aluminates). | Add the quenching agent (e.g., water, acid) slowly and with vigorous stirring in an ice bath. For LiAlH₄, a sequential Fieser workup (water, then NaOH solution, then more water) is recommended. |
| Product contains impurities after workup. | Boron or aluminum byproducts co-extracted with the product. | Perform multiple aqueous washes. If necessary, purify by column chromatography or vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Preparation of Benzylmagnesium Chloride
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Isobutyraldehyde
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis via Ketone Reduction with NaBH₄
-
In a round-bottom flask, dissolve 3-methyl-1-phenylbutan-2-one (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 15 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor the reaction's completion by TLC.
-
Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by vacuum distillation if necessary.
Visualized Workflows and Logic
Caption: Overview of the two primary synthesis pathways for this compound.
Caption: Troubleshooting decision tree for the Grignard reaction synthesis.
Caption: Relationship between precursors and the final product structure.
References
Overcoming challenges in the purification of 3-Methyl-1-phenylbutan-2-ol
Welcome to the technical support center for the purification of 3-Methyl-1-phenylbutan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via a Grignard reaction?
A1: The synthesis of this compound typically involves the reaction of a benzylmagnesium halide with isobutyraldehyde. Potential impurities stemming from this synthesis can include:
-
Unreacted Starting Materials: Residual benzyl halide and isobutyraldehyde.
-
Grignard Reagent Byproducts: Biphenyl, formed from the coupling of the Grignard reagent.
-
Aldehyde Self-Condensation Products: Aldol condensation products of isobutyraldehyde.
-
Dehydration Product: 3-Methyl-1-phenyl-1-butene, formed by the elimination of water from the final alcohol product, especially under acidic conditions.
Q2: My crude product is a viscous oil. Is this normal, and how does it affect purification?
A2: Yes, it is common for the crude product of this reaction to be an oil, potentially with a high viscosity due to the presence of various impurities and residual solvent. This viscosity can sometimes complicate handling and purification, particularly during column chromatography where it can lead to slow loading and uneven separation.
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low recovery of this compound can be attributed to several factors during the workup and purification process:
-
Incomplete Reaction: The Grignard reaction may not have gone to completion.
-
Side Reactions: The formation of significant amounts of byproducts reduces the yield of the desired product.
-
Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during the extraction workup.
-
Loss During Purification: Product loss can occur during column chromatography due to irreversible adsorption onto the stationary phase or during distillation if the conditions are not optimized.
Q4: How can I effectively remove the unreacted isobutyraldehyde from my product?
A4: Isobutyraldehyde has a significantly lower boiling point (64 °C) than this compound. Therefore, it can often be removed by careful distillation under atmospheric or reduced pressure before purifying the desired alcohol. A wash with a saturated sodium bisulfite solution during the workup can also help to remove residual aldehyde.
Troubleshooting Guides
Issue 1: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Broad peaks in the chromatogram.
-
Fractions containing the desired product are contaminated with impurities, as determined by TLC or GC-MS.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the product from a specific impurity. Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (a ΔRf of at least 0.2). |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Structurally Similar Impurity | An impurity with a polarity very similar to the product may be difficult to separate. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel, or employing a different purification technique like fractional distillation. |
Issue 2: Product Decomposition During Purification
Symptoms:
-
Appearance of a new spot on the TLC plate after purification that was not present in the crude mixture.
-
Lower than expected yield with the identification of a dehydration byproduct (3-Methyl-1-phenyl-1-butene).
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Conditions | Traces of acid from the workup can catalyze the dehydration of the tertiary alcohol, especially upon heating. Neutralize the crude product by washing with a mild base (e.g., saturated sodium bicarbonate solution) before purification. |
| Overheating During Distillation | High temperatures during distillation can promote decomposition. Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. |
| Acidic Stationary Phase | Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. If dehydration is a persistent issue, consider using deactivated (neutral) silica gel or alumina for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a representative synthesis. Actual yields and purity may vary.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Isobutyraldehyde
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.
-
Add a solution of benzyl chloride in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Typical Loading | 1 g of crude product per 40 g of silica gel |
| Expected Purity | >95% (by GC) |
| Expected Yield | 70-85% |
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (5% ethyl acetate in hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elute the column with the gradient of ethyl acetate in hexane, starting with 5% and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
Technical Support Center: Resolving Enantiomers of 3-Methyl-1-phenylbutan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful resolution of 3-Methyl-1-phenylbutan-2-ol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of a chiral alcohol like this compound? A1: The primary methods for resolving chiral alcohols include:
-
Diastereomeric Salt Formation: This classic method involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters or salts, which can be separated by crystallization due to their different solubilities.[1][2][3][4] The alcohol is then recovered from the separated diastereomer.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the reacted and unreacted enantiomers.[5][6][]
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers based on their differential interactions with the CSP.[8][9][10][11] It is highly effective for both analytical and preparative scales.
Q2: How is Enantiomeric Excess (ee%) calculated and measured? A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[8] It is calculated as: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)| The most common and accurate method for measuring ee is through chiral HPLC or chiral GC, which can separate and quantify the individual enantiomers.[8]
Q3: What is the maximum theoretical yield for a kinetic resolution? A3: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the remaining starting material) is 50%.[12] This is because the process separates a 50:50 racemic mixture. Achieving a high ee% for the unreacted starting material often requires driving the reaction past 50% conversion, which further reduces the yield of that enantiomer.
Q4: Can the unwanted enantiomer be recycled? A4: Yes, in many resolution processes, the undesired enantiomer can be racemized (converted back into a 50:50 mixture) and recycled back into the resolution process.[1] This strategy, often termed Resolution-Racemization-Recycle (RRR), can significantly improve the overall yield of the desired enantiomer, potentially approaching 100%.[1][6]
Troubleshooting Guides
Troubleshooting Diastereomeric Salt Formation & Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. 3. Spontaneous nucleation is slow. | 1. Change to a less polar solvent system or use a solvent/anti-solvent mixture. 2. Concentrate the solution by slowly evaporating some of the solvent. 3. Add a seed crystal from a previous batch. If unavailable, try scratching the inside of the flask with a glass rod to induce nucleation.[13] |
| The product crystallizes as an oil. | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. Impurities are present. | 1. Try a different solvent or lower the crystallization temperature further. 2. Ensure all starting materials are pure. Purify the oil by chromatography if necessary and attempt recrystallization. |
| Low enantiomeric excess (ee%) of the resolved alcohol. | 1. Inefficient separation during crystallization; the precipitate is contaminated with the more soluble diastereomer. 2. The resolving agent itself has low enantiomeric purity. | 1. Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free alcohol.[4][13] 2. Verify the purity of the chiral resolving agent using an appropriate analytical method. |
| Low yield of the recovered enantiomer. | 1. Significant loss of the desired diastereomer in the mother liquor. 2. Incomplete reaction to form the diastereomer. 3. Degradation during the liberation step (e.g., harsh pH conditions). | 1. Optimize the solvent and temperature to minimize the solubility of the desired diastereomeric salt. 2. Ensure stoichiometric amounts of reagents are used and allow sufficient reaction time. 3. Use milder conditions (e.g., saturated NaHCO₃ instead of concentrated NaOH) to liberate the alcohol. |
Troubleshooting Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Solution(s) |
| Low or no enzyme activity. | 1. The enzyme is denatured (incorrect pH, temperature, or solvent). 2. The presence of enzyme inhibitors in the starting material. 3. The enzyme is not active in the chosen organic solvent. | 1. Check and optimize the reaction pH, temperature, and solvent according to the enzyme's specifications. 2. Purify the racemic alcohol before the reaction. 3. Screen different organic solvents (e.g., hexane, toluene, MTBE) or consider a solvent-free system. |
| Low enantioselectivity (low ee% at ~50% conversion). | 1. The chosen enzyme is not selective for the substrate. 2. The reaction temperature is too high, reducing selectivity. | 1. Screen a variety of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa). 2. Lower the reaction temperature. While this may slow the reaction rate, it often increases enantioselectivity. |
| Reaction stops before 50% conversion. | 1. The reverse reaction (e.g., hydrolysis of the ester product) is significant. 2. Enzyme deactivation over the course of the reaction. | 1. Use an acyl donor that makes the reverse reaction irreversible, such as vinyl acetate or isopropenyl acetate. 2. Use an immobilized enzyme preparation, which often provides greater stability. Add fresh enzyme if necessary. |
| Difficult separation of product and remaining starting material. | The product (ester) and starting material (alcohol) have similar polarities. | After the reaction, derivatize the remaining alcohol with a reagent that significantly changes its polarity (e.g., a silyl ether) to facilitate separation by column chromatography. |
Quantitative Data Summary
The following table presents a comparison of typical performance characteristics for different resolution methods applicable to chiral alcohols. Actual results for this compound may vary and require optimization.
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral HPLC/SFC |
| Theoretical Max. Yield | < 50% (without racemization/recycle) | < 50% (without racemization/recycle)[12] | > 95% |
| Typical Enantiomeric Excess (ee%) | > 98% (after recrystallization) | > 99% (with optimization) | > 99.5% |
| Scalability | High (well-suited for kg scale) | High (well-suited for kg scale) | Moderate (can be costly for large scale) |
| Key Advantage | Low cost of goods, simple equipment.[5] | High selectivity, mild reaction conditions.[6] | High purity, direct separation, fast method development.[10] |
| Key Disadvantage | Can be laborious, requires screening of resolving agents and solvents.[1] | Limited to 50% yield per cycle, requires screening of enzymes. | High solvent consumption (HPLC), high initial equipment cost.[14] |
Detailed Experimental Protocols
Method 1: Resolution via Diastereomeric Salt Formation (Esterification)
This protocol describes the resolution of (±)-3-Methyl-1-phenylbutan-2-ol by forming diastereomeric half-esters with an anhydride, followed by crystallization with a chiral base.
Step 1: Formation of the Phthalate Half-Ester
-
In a round-bottom flask, combine racemic this compound (1.0 eq.), phthalic anhydride (1.1 eq.), and pyridine (2.0 eq.) in a dry, inert solvent like toluene.
-
Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC until the starting alcohol is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic phthalate half-ester.
Step 2: Diastereomeric Salt Crystallization
-
Dissolve the crude half-ester in a suitable warm solvent (e.g., ethyl acetate or isopropanol).
-
In a separate flask, dissolve an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine (0.5-0.6 eq.), in the same solvent.
-
Slowly add the chiral base solution to the stirred half-ester solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Optional: Recrystallize the salt from a fresh portion of hot solvent to improve diastereomeric purity.
Step 3: Liberation of the Enantiopure Alcohol
-
Suspend the purified diastereomeric salt in a biphasic mixture of diethyl ether and 2M NaOH solution.
-
Stir vigorously until all solids have dissolved and the salt has been fully partitioned.
-
Separate the layers. The aqueous layer contains the chiral base and the phthalate, while the organic layer contains the resolved alcohol.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Method 2: Enzymatic Kinetic Resolution
This protocol uses lipase-catalyzed acylation to resolve the racemic alcohol.
-
To a flask, add racemic this compound (1.0 eq.), an acyl donor such as vinyl acetate (0.6 eq.), and a suitable organic solvent (e.g., hexane or MTBE).
-
Add an immobilized lipase, such as Candida antarctica lipase B (CALB, Novozym® 435), typically at 5-10% w/w relative to the substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress carefully by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the ee% of the remaining alcohol and the ester product.
-
Stop the reaction when the desired conversion (typically ~50%) and ee% are reached by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester (one enantiomer) from the unreacted alcohol (the other enantiomer) using standard column chromatography on silica gel.
Method 3: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination
This protocol provides a starting point for analyzing the enantiomeric purity of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Good starting points are columns like Chiralpak® IA, IB, or IC.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the resolved sample.
-
Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Visualizations
The following diagrams illustrate the general workflow and a specific methodology for chiral resolution.
Caption: General workflow for selecting a chiral resolution strategy.
Caption: Experimental workflow for diastereomeric salt resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jackwestin.com [jackwestin.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 3-Methyl-1-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Methyl-1-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: Based on the structure of this compound, which contains a secondary alcohol and a phenyl group, the primary anticipated degradation pathways include oxidation and dehydration (acid-catalyzed).
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 3-methyl-1-phenylbutan-2-one. Further oxidation under harsh conditions might lead to cleavage of the carbon-carbon bond.
-
Dehydration: Under acidic conditions, the alcohol can undergo dehydration (elimination of a water molecule) to form an alkene. The most likely product would be 3-methyl-1-phenylbut-1-ene, as the resulting double bond would be conjugated with the phenyl ring, leading to a more stable product.[1]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you are not observing degradation, the compound might be relatively stable under the initial conditions. To induce degradation, you can incrementally increase the severity of the stress conditions. It is generally recommended to aim for 5-20% degradation to facilitate the identification and characterization of degradation products without completely consuming the parent compound.[2] Consider the following adjustments:
-
Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: Elevate the temperature of the reaction. For thermal degradation studies, you can start with temperatures around 60-80°C.[3]
-
Extend Exposure Duration: Increase the time the compound is exposed to the stress condition.
-
Photostability: Ensure you are using a light source that produces both visible and ultraviolet (UV) outputs, as specified in ICH Q1B guidelines.[3]
Q3: How can I distinguish between primary and secondary degradation products?
A3: To differentiate between primary and secondary degradation products, it is crucial to analyze samples at multiple time points during the forced degradation study. Primary degradants will form initially, and their concentration may decrease over time as they are converted into secondary degradants.[4] A time-course study will help in elucidating the degradation pathway.
Troubleshooting Guides
Issue 1: Poor resolution between the parent peak and a degradant peak in HPLC analysis.
-
Possible Cause: The chromatographic method is not optimized for separating the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: If using gradient elution, make the gradient profile shallower around the elution time of the unresolved peaks to increase separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust pH of the Mobile Phase: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and degradants, potentially improving resolution.
-
Change Stationary Phase: Consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).
-
Issue 2: Inconsistent results and suspected instability of the stock solution.
-
Possible Cause: The stock solution of this compound may be degrading upon storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the stock solution is stored at a low temperature (e.g., 2-8°C), protected from light by using amber vials, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[5]
-
Perform Purity Analysis: Use a stability-indicating analytical method, such as HPLC, to check the purity of the stock solution at regular intervals.[5]
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions before each experiment.
-
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][6] The following are general protocols that can be adapted for this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.[2]
-
Withdraw samples at various time points, neutralize with a suitable base, dilute with the mobile phase, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N sodium hydroxide (NaOH).
-
Maintain the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.[2]
-
Withdraw samples at various time points, neutralize with a suitable acid, dilute with the mobile phase, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an appropriate volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of around 3%.[3]
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Withdraw samples at various time points, dilute with the mobile phase, and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).[3]
-
Also, prepare a solution of the compound and heat it at a controlled temperature.
-
Analyze samples at different time points and compare them against a sample stored under controlled, non-stressed conditions.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]
-
Simultaneously, keep a control sample protected from light under the same temperature conditions.
-
Analyze both the exposed and control samples at various time points.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Stressor Concentration/Intensity | Temperature (°C) | Duration | % Degradation of Parent Compound | Number of Degradation Products | Observations (e.g., Peak Purity) |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24h | |||
| 1 N HCl | 80 | 48h | ||||
| Base Hydrolysis | 0.1 N NaOH | 60 | 24h | |||
| 1 N NaOH | 80 | 48h | ||||
| Oxidation | 3% H₂O₂ | Room Temp | 24h | |||
| Thermal (Solid) | N/A | 80 | 48h | |||
| Thermal (Solution) | N/A | 80 | 48h | |||
| Photolytic | 1.2 million lux hours & 200 W h/m² | Room Temp | Varies |
Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Stabilizing 3-Methyl-1-phenylbutan-2-ol in Solution
Welcome to the technical support center for 3-Methyl-1-phenylbutan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of this compound in your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, a secondary benzylic alcohol, is acid-catalyzed dehydration. This elimination reaction (typically E1 mechanism) involves the loss of a water molecule to form one or more alkene isomers. The stability of the resulting carbocation intermediate plays a crucial role in the reaction rate and the distribution of degradation products.
Q2: What are the expected degradation products of this compound?
A2: Under acidic conditions, this compound is expected to dehydrate to form primarily 3-methyl-1-phenylbut-1-ene and potentially 3-methyl-1-phenylbut-2-ene. The formation of the more substituted and conjugated alkene is often favored. It is also possible for carbocation rearrangements to occur, leading to other isomeric alkenes.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly alkaline solutions. Acidic conditions significantly accelerate its degradation via dehydration. Therefore, it is critical to control the pH of your solutions to minimize degradation.
Q4: Can temperature impact the stability of my this compound solution?
A4: Yes, higher temperatures will increase the rate of degradation. For long-term storage, it is recommended to keep solutions of this compound in a cool environment. The specific optimal storage temperature will depend on the solvent and the desired shelf-life.
Q5: Are there any recommended solvents for dissolving this compound to enhance its stability?
A5: The choice of solvent can influence the stability of this compound. Polar aprotic solvents may be preferable to protic solvents, especially under conditions where acid-catalyzed dehydration is a concern. It is advisable to perform preliminary stability studies in your chosen solvent system.
Q6: Can I use antioxidants to improve the stability of my solution?
A6: While the primary degradation pathway is dehydration, oxidative degradation can also occur, especially under forced conditions (e.g., exposure to light and oxygen). The use of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) may help to mitigate oxidative degradation pathways.[1][2] The effectiveness of a particular antioxidant will depend on the specific formulation and storage conditions.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
This is a common issue and is often linked to the degradation of the compound. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for addressing the loss of this compound concentration.
Issue 2: Appearance of unknown peaks in chromatogram during analysis.
The emergence of new peaks in your analytical chromatogram (e.g., HPLC or GC) is a strong indicator of degradation. The following diagram illustrates the logical flow for identifying these degradation products.
References
Common impurities in commercial 3-Methyl-1-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Methyl-1-phenylbutan-2-ol. The information provided addresses common impurities and analytical methods for their detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a Grignard reaction between a benzylmagnesium halide (e.g., benzylmagnesium bromide) and isobutyraldehyde. Impurities can arise from starting materials, side reactions, and degradation products. The most common impurities include unreacted starting materials, byproducts from side reactions, and structurally related compounds.
Q2: How can I identify the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help identify and quantify impurities with distinct spectral signatures. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be employed, particularly for less volatile impurities.
Q3: My experiment is sensitive to trace impurities. What purification methods can I use?
A3: For laboratory-scale purification, fractional distillation under reduced pressure is a common and effective method to separate the desired alcohol from impurities with different boiling points. Column chromatography on silica gel can also be used to remove polar and non-polar impurities. The choice of purification method will depend on the nature and concentration of the impurities present.
Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?
A4: An unexpected peak could be one of several common impurities. Refer to the table below for a list of potential impurities and their likely origins. If the peak does not match any of the common impurities, further structural elucidation using techniques like high-resolution mass spectrometry and 2D NMR may be necessary.
Q5: Can the quality of the Grignard reagent affect the purity of the final product?
A5: Absolutely. The quality of the Grignard reagent is critical. The presence of moisture or oxygen during its preparation or use can lead to the formation of byproducts such as benzene (from quenching of the reagent) and biphenyl (from Wurtz-type coupling). It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the Grignard reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low assay of this compound | Presence of significant amounts of impurities. | Identify and quantify impurities using GC-MS and NMR. Purify the material using fractional distillation or column chromatography. |
| Presence of a peak corresponding to isobutyraldehyde | Incomplete reaction or inefficient purification. | Optimize reaction conditions (e.g., reaction time, temperature) to ensure complete consumption of the aldehyde. Improve the efficiency of the purification process. |
| Detection of benzyl bromide/chloride | Unreacted starting material from the Grignard reagent preparation. | Ensure the Grignard reagent is fully formed and consider using a slight excess of magnesium during its preparation. Purify the final product to remove the unreacted halide. |
| Observation of a peak identified as biphenyl | Side reaction (Wurtz coupling) during Grignard reagent formation.[2] | Optimize the Grignard reagent formation conditions (e.g., slow addition of benzyl halide, moderate temperature) to minimize biphenyl formation. Purify via fractional distillation. |
| Presence of an alkene impurity (e.g., 3-methyl-1-phenyl-1-butene) | Dehydration of the alcohol during acidic workup or distillation. | Use a mild acidic workup (e.g., saturated ammonium chloride solution) instead of strong acids.[1] Avoid excessive heat during distillation. |
| Broad water peak in ¹H NMR spectrum | Residual moisture in the sample. | Dry the sample over a suitable drying agent (e.g., anhydrous sodium sulfate) and re-analyze. Ensure the use of dry NMR solvents. |
Common Impurities Data
The following table summarizes common impurities found in commercial this compound, their likely sources, and typical analytical observations.
| Impurity Name | Chemical Structure | Typical Source | Analytical Identification |
| Isobutyraldehyde | (CH₃)₂CHCHO | Unreacted starting material | Distinct aldehyde proton signal (~9.6 ppm) in ¹H NMR; Characteristic mass spectrum in GC-MS. |
| Benzyl alcohol | C₆H₅CH₂OH | Hydrolysis of unreacted benzylmagnesium halide | Characteristic signals in ¹H and ¹³C NMR; Co-elution with a standard in GC or HPLC. |
| Benzyl bromide/chloride | C₆H₅CH₂Br / C₆H₅CH₂Cl | Unreacted starting material for Grignard reagent | GC-MS analysis will show a characteristic mass spectrum with isotopic patterns for bromine or chlorine. |
| Biphenyl | C₆H₅-C₆H₅ | Wurtz coupling of benzylmagnesium halide[2] | Aromatic signals in ¹H NMR; Distinct retention time and mass spectrum in GC-MS. |
| 3-Methyl-1-phenyl-1-butene | C₆H₅CH=CHC(CH₃)₂ | Dehydration of the final product | Alkene proton signals in ¹H NMR; Molecular ion peak in GC-MS corresponding to C₁₁H₁₄. |
| Toluene | C₆H₅CH₃ | Solvent or byproduct from Grignard reagent decomposition | Characteristic signals in ¹H NMR; Early eluting peak in GC-MS. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Protocol 2: ¹H NMR Spectroscopy for Quantification of Impurities
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 0.75 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard ¹H pulse sequence.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.
-
-
Data Analysis: Integrate the signals corresponding to the impurities and the internal standard. Calculate the concentration of each impurity relative to the known concentration of the internal standard.
Visualizations
References
Technical Support Center: Analysis of 3-Methyl-1-phenylbutan-2-ol NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1-phenylbutan-2-ol.
Troubleshooting Complex NMR Spectra of this compound
Interpreting the NMR spectra of this compound can be challenging due to the presence of two chiral centers, which can lead to diastereomers and consequently, more complex spectra with overlapping signals. This guide addresses common issues and provides systematic solutions.
Issue 1: Overlapping Signals in the ¹H NMR Spectrum
The proton NMR spectrum of this compound can exhibit significant peak overlap, particularly in the aliphatic region. This can make it difficult to determine the multiplicity and integration of individual signals.
-
Initial Steps:
-
Optimize Shimming: Ensure the instrument's magnetic field homogeneity is optimized to obtain the sharpest possible peaks.
-
Sample Concentration: Variations in sample concentration can sometimes affect chemical shifts slightly. Ensure an appropriate concentration is used.
-
-
Advanced Solutions:
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are spin-coupled to each other, even if their signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei, providing an additional dimension of information to resolve proton signals.
-
-
Issue 2: Ambiguous or Broad Hydroxyl (OH) Proton Signal
The chemical shift of the hydroxyl proton is often variable and can appear as a broad singlet, making it difficult to identify and observe its coupling to adjacent protons.
-
Confirmation of OH Signal:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
-
-
Observing OH Coupling:
-
Dry Solvent: Using a very dry deuterated solvent (e.g., DMSO-d₆) can slow down the rate of proton exchange, allowing for the observation of coupling between the OH proton and the proton on the adjacent carbon (C2).
-
Issue 3: Complexity Arising from Diastereomers
Since this compound has two chiral centers, a synthetic sample may exist as a mixture of diastereomers. This results in two sets of NMR signals, increasing the complexity of the spectrum.
-
Identifying Diastereomers:
-
High-Field NMR: Using a higher field NMR spectrometer can improve spectral dispersion and help to resolve the signals from the two diastereomers.
-
Careful Integration: The ratio of the integrals of well-resolved signals corresponding to each diastereomer can be used to determine the diastereomeric ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The expected proton NMR chemical shifts are summarized in the table below. Note that these values can vary slightly depending on the solvent and other experimental conditions.
Q2: What are the expected ¹³C NMR chemical shifts for this compound?
A2: The expected carbon-13 NMR chemical shifts are provided in the table below.
Data Presentation
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.18 - 7.35 | m | - |
| H-2 | 3.55 - 3.65 | m | - |
| H-1 (diastereotopic) | 2.55 - 2.85 | m | - |
| H-3 | 1.80 - 1.95 | m | - |
| OH | Variable | br s | - |
| CH₃ (on C3) | 0.95 | d | 6.8 |
| CH₃ (on C3) | 0.85 | d | 6.8 |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 138.9 |
| Phenyl CH | 129.4 |
| Phenyl CH | 128.3 |
| Phenyl CH | 126.1 |
| C-2 | 77.8 |
| C-1 | 40.8 |
| C-3 | 32.7 |
| CH₃ (on C3) | 19.1 |
| CH₃ (on C3) | 18.2 |
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
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Dissolving: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
¹H NMR Spectrum Acquisition
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (longer for quantitative measurements)
-
Number of Scans: 8-16
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
¹³C NMR Spectrum Acquisition
-
Tuning: Tune the probe to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Use proton broadband decoupling.
-
-
Processing: Perform Fourier transformation with an appropriate line broadening, phase correction, and baseline correction. Reference the spectrum.
Mandatory Visualization
Caption: Spin-spin coupling network in this compound.
Technical Support Center: Enhancing Chromatographic Resolution of 3-Methyl-1-phenylbutan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 3-Methyl-1-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving enantiomeric separation of this compound?
A1: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). For neutral, aromatic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose with phenylcarbamate derivatives, are highly recommended as a starting point.[1][2][3] A screening of different polysaccharide-based columns is often the most effective initial step in method development.[4]
Q2: How does the mobile phase composition affect the resolution of enantiomers?
A2: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing selectivity and resolution.[5] In normal-phase chromatography, the ratio of a non-polar solvent (like hexane) to an alcohol modifier (like isopropanol or ethanol) is a key parameter. Adjusting the concentration of the alcohol modifier can significantly impact retention times and the separation factor.[6]
Q3: Can temperature be used to optimize the separation?
A3: Yes, temperature is a valuable tool for optimization. Generally, lower temperatures can enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to increased selectivity.[6][7] However, this is not a universal rule, and in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[6] Therefore, it is recommended to systematically evaluate a range of temperatures (e.g., 15°C to 40°C) to determine the optimal condition for your specific separation.
Q4: My peaks are tailing. What are the likely causes and solutions?
A4: Peak tailing for a neutral alcohol like this compound can be caused by several factors. A primary cause is secondary interactions with active sites on the stationary phase, such as residual silanols on the silica support.[6] Other causes can include column contamination or a partially blocked column frit. To address tailing, ensure high purity of solvents, consider using a guard column, and if necessary, flush the column with a strong solvent as recommended by the manufacturer.[8]
Q5: I am observing poor or no resolution between the enantiomers. What should I do?
A5: If you are seeing co-eluting or poorly resolved peaks, a systematic troubleshooting approach is necessary. The first step is to re-evaluate your choice of CSP. If some separation is observed (e.g., a peak shoulder), you can proceed to optimize the mobile phase composition and temperature. A logical workflow for this issue is detailed in the troubleshooting guide below.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution (Resolution < 1.5)
If your chromatogram shows a single peak or two poorly resolved peaks, follow this workflow to enhance separation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification. This workflow helps to identify and resolve issues related to peak shape.
Data Presentation: Starting Conditions for Method Development
The following tables summarize recommended starting conditions for the chiral separation of this compound and its analogs on polysaccharide-based CSPs. These are intended as a starting point for your method development.
Table 1: Recommended Chiral Stationary Phases and Mobile Phases
| Chiral Stationary Phase (CSP) | Base Polysaccharide | Recommended Mobile Phase System |
| Chiralpak® AD-H / IA | Amylose | Normal Phase: Hexane / Isopropanol |
| Chiralcel® OD-H / IC | Cellulose | Normal Phase: Hexane / Isopropanol |
| Chiralcel® OJ-H | Cellulose | Normal Phase: Hexane / Isopropanol |
Table 2: Example HPLC Conditions for Analogs of this compound
| Analyte | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) |
| 1-(4-Nitrophenyl)-3-methylbutan-2-ol[9] | Chiralpak AD-H | Hexane / i-PrOH (90:10) | 1.0 | Not specified |
| 1-Phenylpentan-1-ol[10] | Chiralcel OD | Hexane / i-PrOH (98:2) | 1.0 | Not specified |
| 1-Phenylbutan-1-ol[10] | Chiralcel OB | Hexane / i-PrOH (97:3) | 0.5 | Not specified |
| Racemic Secondary Alcohols[11] | Chiralcel OD-H | Hexane / i-PrOH (95:5) | 0.3 - 0.4 | Not specified |
Note: i-PrOH refers to Isopropanol.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol describes a general procedure for screening different polysaccharide-based CSPs to find a suitable column for the separation of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase (e.g., Hexane/Isopropanol 90:10).
-
HPLC System Preparation:
-
Install the first screening column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the screening mobile phase (Hexane/Isopropanol 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 30 minutes).
-
Examine the chromatogram for any signs of peak separation (complete resolution, partial resolution, or a peak shoulder).
-
-
Column Switching and Equilibration:
-
After the analysis, flush the system and replace the column with the next CSP in the screening set (e.g., Chiralcel OD-H).
-
Repeat step 2 and 3 for each column to be screened.
-
-
Evaluation: Compare the chromatograms from each column to identify the CSP that provides the best initial separation. This column will then be used for further method optimization.
Protocol 2: Detailed HPLC Method for a Structurally Similar Compound
The following is a detailed method adapted from the successful separation of 1-(4-Nitrophenyl)-3-methylbutan-2-ol, a close analog of the target compound.[9] This method serves as an excellent starting point for the separation of this compound.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (or as optimized).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve racemic this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until the baseline is stable.
-
Inject the standard solution.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers. For the analog 1-(4-Nitrophenyl)-3-methylbutan-2-ol, retention times were approximately 11.6 min and 14.6 min.[9]
-
-
Optimization:
-
If resolution is not satisfactory (<1.5), adjust the isopropanol content in the mobile phase. Decrease the percentage of isopropanol to increase retention and potentially improve resolution. Conversely, increase it to shorten the run time if resolution is already high.
-
Vary the column temperature between 15°C and 40°C to evaluate its effect on selectivity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Methyl-1-phenylbutan-2-ol
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Methyl-1-phenylbutan-2-ol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key process diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent synthetic strategies are the Grignard reaction and the reduction of a ketone precursor.
-
Grignard Reaction: This is a powerful C-C bond-forming reaction. For this target molecule, the typical route involves the reaction of benzylmagnesium halide with isobutyraldehyde (2-methylpropanal). This method is direct but requires strict anhydrous conditions and careful thermal management.[1][2]
-
Ketone Reduction: This alternative pathway involves the synthesis of the ketone intermediate, 3-methyl-1-phenylbutan-2-one, followed by its reduction using a reducing agent like sodium borohydride (NaBH₄). While a two-step process, it can sometimes offer better control over the reaction.
Q2: What are the primary safety concerns when scaling up a Grignard reaction?
A2: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[3] Key hazards include:
-
Thermal Runaway: Rapid, uncontrolled temperature and pressure increase.[1]
-
Delayed Initiation: If the reaction does not start immediately, the unreacted Grignard reagent and substrate can accumulate. A sudden initiation can cause a violent exotherm.[4][5]
-
Flammability: The common use of anhydrous ethers (like THF or diethyl ether) as solvents poses a significant fire risk.
-
Magnesium Handling: Magnesium turnings can be pyrophoric, especially as a fine powder.[1]
Q3: How critical are anhydrous conditions for the Grignard synthesis?
A3: Absolutely critical. Grignard reagents are potent bases and will react readily with protic solvents, including trace amounts of water in the solvent or on the glassware.[2][6] This quenches the reagent, reduces the yield, and can interfere with reaction initiation. On a large scale, ensuring all components (solvents, reagents, reactor) are thoroughly dried is paramount.[1]
Q4: What are typical yields and purity levels to expect during scale-up?
A4: With proper process control and optimization, yields for Grignard reactions can be high. While specific data for this exact molecule's scale-up is proprietary, similar processes report yields in the range of 70-95%.[1][7] Purity after work-up and distillation is typically expected to be >97%.[7]
| Parameter | Bench Scale (Typical) | Pilot/Industrial Scale (Target) |
| Yield | 65-85% | 74-95% |
| Purity (Post-Distillation) | >95% | >97% |
| Key Success Factors | Anhydrous conditions, effective stirring. | Precise thermal management, controlled addition rates, in-situ monitoring.[3][4] |
Synthesis Pathway Overview
Caption: Primary synthesis routes to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the Grignard synthesis route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet solvent, reagents, or glassware. 2. Magnesium surface is passivated (oxide layer).[2] 3. Low ambient temperature. | 1. Ensure all materials are rigorously dried. Use in-situ monitoring (e.g., FTIR) to confirm dryness.[4] 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[5] 3. Gently warm a small portion of the reaction mixture. |
| Low Yield | 1. Incomplete reaction. 2. Grignard reagent was quenched by moisture or CO₂. 3. Side reactions (e.g., Wurtz coupling to form bibenzyl). | 1. Monitor reaction completion via GC or TLC. 2. Maintain a positive pressure of an inert gas (Nitrogen, Argon). 3. Control temperature and ensure slow, steady addition of the aldehyde to the Grignard reagent. |
| Exotherm is Too Aggressive | 1. Addition rate of aldehyde is too fast. 2. Inefficient cooling system for the reactor scale. 3. High concentration of reactants. | 1. Reduce the addition rate. Use a syringe pump for precise control. 2. Ensure the cooling jacket has sufficient capacity. Consider using a reflux condenser for additional cooling.[5] 3. Dilute the reaction mixture with more anhydrous solvent. |
| Product is Contaminated with Byproducts | 1. Unreacted starting materials. 2. Bibenzyl (from coupling of benzylmagnesium chloride). 3. Magnesium salts. | 1. Ensure the reaction goes to completion. 2. Purify the final product via vacuum distillation. 3. Perform a thorough aqueous work-up, potentially with a dilute acid (e.g., NH₄Cl solution) to dissolve all magnesium salts.[7] |
Troubleshooting Decision Tree
Caption: Decision workflow for handling Grignard reaction initiation.
Experimental Protocols
Protocol 1: Scale-up Synthesis via Grignard Reaction
Objective: To synthesize this compound from benzyl chloride and isobutyraldehyde on a 1 mole scale.
Materials & Equipment:
-
5L jacketed glass reactor with mechanical stirrer, temperature probe, reflux condenser, and pressure-equalizing dropping funnel.
-
Benzyl chloride (126.58 g, 1.0 mol)
-
Magnesium turnings (26.74 g, 1.1 mol)
-
Isobutyraldehyde (79.31 g, 1.1 mol), freshly distilled
-
Anhydrous Tetrahydrofuran (THF), 3L
-
Iodine (1 crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Reactor Preparation: The reactor is thoroughly dried and assembled while hot. It is then purged with inert gas for at least one hour.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and the iodine crystal.
-
Add 500 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of benzyl chloride in 500 mL of anhydrous THF.
-
Add ~10% of the benzyl chloride solution to the magnesium suspension. Monitor for signs of initiation (gentle reflux, color change). If no initiation occurs, refer to the troubleshooting guide.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux (35-45 °C).
-
After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the reactor to 0-5 °C using the cooling jacket.
-
Add the isobutyraldehyde, dissolved in 250 mL of anhydrous THF, dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Quenching:
-
Cool the reactor back to 0-5 °C.
-
Slowly and carefully add 1L of saturated aqueous NH₄Cl solution to quench the reaction. A biphasic mixture will form.
-
Stir for 30 minutes until all solids have dissolved.
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude oil via vacuum distillation to yield this compound.
-
General Experimental Workflow
Caption: Step-by-step workflow for the scaled-up synthesis process.
References
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Managing thermal instability of 3-Methyl-1-phenylbutan-2-ol
Technical Support Center: 3-Methyl-1-phenylbutan-2-ol
This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal instability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thermal instability for this compound?
A1: The primary cause of thermal instability for this compound, a secondary alcohol, is its susceptibility to acid-catalyzed dehydration.[1][2] At elevated temperatures, especially in the presence of acidic catalysts, the alcohol can eliminate a water molecule to form alkenes.[3] Hydrothermal conditions, where water acts as both the solvent and a weak acid catalyst, can also promote dehydration.[4]
Q2: What are the expected degradation products of this compound upon heating?
A2: The major degradation products are typically isomeric alkenes formed through a dehydration reaction. The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[3] The most stable alkene product is generally favored. For this compound, the major product is 3-methyl-1-phenylbut-1-ene, as its double bond is conjugated with the phenyl ring, which provides significant resonance stabilization.[2] A less favored product, 3-methyl-1-phenylbut-2-ene, may also be formed according to Zaitsev's rule, which favors the more substituted alkene.[1][2]
Q3: How can I minimize thermal degradation during experimental work?
A3: To minimize thermal degradation, it is crucial to control the temperature and pH of your reaction.
-
Temperature Control : Avoid excessive heating. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.
-
pH Control : Maintain a neutral or slightly basic pH to prevent acid-catalyzed dehydration. Avoid strong acidic conditions.
-
Inert Atmosphere : For prolonged heating, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a secondary degradation pathway for alcohols.[5]
-
Solvent Choice : Use aprotic solvents where possible, as protic solvents can participate in proton transfer and facilitate dehydration.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place. Recommended storage is in a tightly sealed container at 2-8°C.[6] It should be kept away from heat, sparks, open flames, and other ignition sources.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My analysis (NMR, LC-MS) shows unexpected peaks corresponding to alkenes.
-
Probable Cause : Thermal degradation via dehydration has occurred. This is likely if the sample was exposed to high temperatures or acidic contaminants.[1][2]
-
Solution :
-
Verify Purity : Re-analyze a fresh or properly stored sample to confirm the starting material's purity.
-
Review Protocol : Check your experimental protocol for any steps involving high heat or acidic reagents.
-
Neutralize Glassware : Ensure all glassware is free from acidic residues by washing with a dilute base (e.g., sodium bicarbonate solution) followed by rinsing with deionized water and drying thoroughly.
-
Buffer the Reaction : If compatible with your chemistry, add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids.
-
Issue 2: The yield of my reaction involving this compound is lower than expected.
-
Probable Cause : The reactant may have degraded either in storage or during the reaction, reducing the amount of active starting material.
-
Solution :
-
Purity Check : Confirm the purity of the starting material before use.
-
Temperature Log : Monitor and log the temperature throughout your reaction to ensure it does not exceed the intended range.
-
Degradation Analysis : Analyze reaction byproducts to confirm if they match the known degradation profile (i.e., dehydration products).
-
Issue 3: The sample has developed a yellow color over time.
-
Probable Cause : Color change can indicate oxidation or the formation of conjugated systems from degradation. While secondary alcohols are more resistant to oxidation than primary alcohols, slow oxidation can occur over time, especially if exposed to air and light.[5]
-
Solution :
-
Store Under Inert Gas : For long-term storage, flush the container with argon or nitrogen before sealing.
-
Protect from Light : Store the compound in an amber vial or in a dark location to prevent photolytic degradation.
-
Re-purification : If purity is critical, the material may need to be re-purified, for example, by column chromatography or distillation.
-
Caption: Troubleshooting workflow for identifying unexpected products.
Data & Degradation Pathways
Decomposition Pathway
The thermal degradation of this compound primarily follows an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group (in the presence of an acid), followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then lose a proton to form two possible alkene products. The major product is stabilized by conjugation with the phenyl ring.[2]
Caption: Acid-catalyzed E1 dehydration pathway of the target molecule.
Illustrative Stability Data
The following table summarizes illustrative data on the degradation of this compound under various conditions after 24 hours. This data is intended for comparison and highlights key stability factors.
| Condition | Temperature | % Degradation (Illustrative) | Major Degradant |
| Neutral (pH 7.0) in Aprotic Solvent | 25°C | < 0.1% | - |
| Neutral (pH 7.0) in Aprotic Solvent | 80°C | ~2-5% | 3-methyl-1-phenylbut-1-ene |
| Acidic (pH 3.0) in Protic Solvent | 25°C | ~5-10% | 3-methyl-1-phenylbut-1-ene |
| Acidic (pH 3.0) in Protic Solvent | 80°C | > 50% | 3-methyl-1-phenylbut-1-ene |
| Basic (pH 10.0) in Aprotic Solvent | 80°C | < 1% | - |
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation by HPLC
This protocol provides a method to quantify the stability of this compound under specific stress conditions.
Objective : To determine the rate of degradation of this compound at a given temperature.
Materials :
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile, Water)
-
Thermostatically controlled oven or water bath
-
HPLC system with a C18 column
-
Class A volumetric flasks and pipettes
Procedure :
-
Stock Solution : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Sample Preparation : Dispense aliquots of the stock solution into several sealed vials.
-
Control Sample : Store one vial at a refrigerated condition (2-8°C) as the control (t=0 sample).[6]
-
Thermal Stress : Place the other vials in a thermostatically controlled oven set to the desired stress temperature (e.g., 80°C).
-
Time Points : Withdraw one vial at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours). Immediately cool the vial to room temperature.
-
HPLC Analysis :
-
Dilute the sample from each time point and the control sample to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., Acetonitrile/Water) to separate the parent compound from its degradation products.
-
-
Data Analysis :
-
Calculate the percentage of the parent compound remaining at each time point relative to the control sample.
-
Plot the percentage of the parent compound versus time to determine the degradation kinetics.
-
Protocol 2: Sample Stabilization Using a Non-Nucleophilic Base
This protocol describes how to prevent acid-catalyzed degradation during a reaction that requires heating.
Objective : To perform a reaction with this compound while minimizing thermal dehydration.
Materials :
-
This compound
-
Reaction solvent (anhydrous)
-
Non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)
-
Inert gas supply (Nitrogen or Argon)
Procedure :
-
Glassware Preparation : Ensure all glassware is thoroughly dried in an oven to remove moisture and cooled under a stream of inert gas.
-
Reaction Setup : Set up the reaction under an inert atmosphere.
-
Add Stabilizer : To the reaction vessel, add the anhydrous solvent and a small amount of the non-nucleophilic base (e.g., 1-5 mol%).
-
Add Reactant : Add the this compound to the stabilized solvent mixture.
-
Proceed with Reaction : Add other reagents and proceed with the reaction protocol, maintaining the inert atmosphere and controlled temperature.
-
Work-up : During the reaction work-up, the basic stabilizer can be removed by a standard aqueous acid wash (e.g., dilute HCl or NH4Cl solution).
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 3-Methyl-1-phenylbutan-2-ol, a versatile alcohol intermediate in organic synthesis. The following sections present a quantitative comparison of common methods, detailed experimental protocols, and a logical workflow for selecting an appropriate synthesis strategy.
Data Presentation: Comparison of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The two most prevalent methods are the Grignard reaction and the reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one. The reduction can be further categorized into methods employing chemical reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Grignard Reaction | Phenylmagnesium bromide, 3-Methylbutanal | Magnesium, Bromobenzene | 60-80% (estimated) | 2-4 hours | Forms C-C bond directly | Highly sensitive to moisture and air |
| Reduction of Ketone | 3-Methyl-1-phenylbutan-2-one | Sodium Borohydride (NaBH4) | 80-95% | 1-3 hours | Mild conditions, high yield | Requires synthesis of the ketone precursor |
| Reduction of Ketone | 3-Methyl-1-phenylbutan-2-one | H2, Pd/C or Raney Ni | High (typically >90%) | 4-24 hours | "Green" reagent (H2), high yield | Requires specialized pressure equipment |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This protocol outlines the synthesis via the reaction of phenylmagnesium bromide with 3-methylbutanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3-Methylbutanal
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until most of the magnesium has reacted to form phenylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-methylbutanal in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction of 3-Methyl-1-phenylbutan-2-one with Sodium Borohydride
This method describes the reduction of the ketone precursor to the desired alcohol.
Materials:
-
3-Methyl-1-phenylbutan-2-one
-
Methanol
-
Sodium borohydride (NaBH4)
-
Water
-
Dichloromethane
Procedure:
-
Reaction Setup: Dissolve 3-methyl-1-phenylbutan-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the product, which can be further purified by distillation or chromatography if necessary.[1]
Catalytic Hydrogenation of 3-Methyl-1-phenylbutan-2-one
This protocol details the reduction of the ketone using hydrogen gas and a palladium catalyst.
Materials:
-
3-Methyl-1-phenylbutan-2-one
-
Ethanol or Ethyl Acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve 3-methyl-1-phenylbutan-2-one in a suitable solvent such as ethanol or ethyl acetate. Add the 10% Pd/C catalyst.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the product.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis and selection process for this compound.
Caption: Overall workflow for the synthesis of this compound.
References
The Efficacy of 3-Methyl-1-phenylbutan-2-ol as a Chiral Building Block: A Comparative Guide
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount for achieving high stereoselectivity, a critical factor in the development of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the potential efficacy of 3-Methyl-1-phenylbutan-2-ol as a chiral building block against well-established alternatives. Due to a lack of documented applications of this compound in asymmetric synthesis in the current literature, this guide will focus on its structural attributes and hypothetical performance in contrast to widely used chiral auxiliaries for which extensive experimental data are available.
Introduction to Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. An ideal chiral auxiliary is readily available, easily attached to the substrate, provides a high degree of stereocontrol, and can be removed under mild conditions without racemization of the newly formed stereocenter. The effectiveness of a chiral auxiliary is primarily evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, alongside the chemical yield of the reaction.
This compound: A Potential Chiral Auxiliary
This compound is a chiral secondary alcohol. Its structure, featuring a bulky isopropyl group and a phenyl group attached to the carbon backbone, suggests the potential for inducing stereoselectivity. The steric hindrance provided by the isopropyl group could effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face. The phenyl group could also play a role in π-π stacking interactions, further organizing the transition state to favor the formation of one stereoisomer.
While no experimental data is currently available to substantiate its efficacy, its structural similarity to other successful chiral alcohols, such as those used in the synthesis of chiral ligands and auxiliaries, makes it a candidate for future investigation in asymmetric synthesis.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a context for the potential of this compound, this section details the performance of three widely used and effective chiral auxiliaries: Evans' Oxazolidinones, (+)-Pseudoephedrine, and (-)-8-Phenylmenthol.
Evans' Oxazolidinones
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective carbon-carbon bond-forming reactions, particularly aldol additions and alkylations.[1][2] The high degree of stereocontrol arises from the formation of a rigid chelated transition state.[1][3]
Table 1: Performance of Evans' Oxazolidinone in Asymmetric Aldol Reactions
| Aldehyde | N-Acyloxazolidinone | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | Propionyl | >99:1 | 80 | [1] |
| Benzaldehyde | Propionyl | 99:1 | 85 | [1] |
| n-Octanaldehyde | Propionyl | >95:5 | High | [3] |
(+)-Pseudoephedrine Amides
The use of (+)-pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric alkylation of amides.[4][5] Both enantiomers of pseudoephedrine are inexpensive and readily available.[5][6] The resulting α-substituted amides can be converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and aldehydes.[5][7]
Table 2: Performance of (+)-Pseudoephedrine in Asymmetric Alkylation
| Alkyl Halide | N-Acylpseudoephedrine | Diastereomeric Ratio | Yield (%) | Reference |
| Benzyl Bromide | Propionyl | >99:1 | 90 | [8] |
| Methyl Iodide | Phenylacetyl | >99:1 | 95 | [8] |
| Allyl Iodide | Propionyl | 98:2 | 85-95 | [8] |
(-)-8-Phenylmenthol
Introduced by E.J. Corey, (-)-8-phenylmenthol is a chiral auxiliary known for its effectiveness in asymmetric Diels-Alder reactions and other cycloadditions.[2][9] The bulky phenylmenthyl group provides a high degree of facial shielding, leading to excellent stereoselectivity.[2] While highly effective, the preparation of 8-phenylmenthol can be more complex than that of other auxiliaries.[10]
Table 3: Performance of (-)-8-Phenylmenthol in Asymmetric Reactions
| Reaction Type | Substrate | Diastereomeric Excess (de) | Yield (%) | Reference |
| Diels-Alder Cycloaddition | Acrylate Ester with Cyclopentadiene | >98% | High | [2] |
| Ene Reaction | Glyoxylate with Hex-1-ene | >93% | High | [11] |
| Grignard Addition | Glyoxylate Ester | 98.1-99.4% | High | [11] |
Experimental Protocols
General Workflow for Evaluating a Chiral Auxiliary
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 7. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral auxiliary! | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Performance Benchmark: 3-Methyl-1-phenylbutan-2-ol Derived Catalysts in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral amino alcohols, a readily accessible and structurally diverse class of compounds, have emerged as highly effective ligands and organocatalysts for a variety of stereoselective transformations. This guide provides a comparative performance benchmark of catalysts derived from 3-Methyl-1-phenylbutan-2-ol and its structural analogs against other established chiral amino alcohol catalysts. The primary focus is on the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
The Benchmark Reaction: Enantioselective Diethylzinc Addition to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The efficiency of a chiral catalyst in this transformation is primarily evaluated based on two key metrics: the chemical yield of the product and its enantiomeric excess (e.e.).
While specific performance data for catalysts directly derived from this compound in this benchmark reaction is not extensively documented in the reviewed literature, a robust comparison can be drawn from the performance of structurally related catalysts and other widely used chiral amino alcohols. This comparative analysis provides valuable insights into the potential efficacy of this compound derived catalysts and sets a performance benchmark for their future development and evaluation.
Performance Comparison of Chiral Amino Alcohol Catalysts
The following table summarizes the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This data, compiled from various scientific sources, allows for a direct comparison of catalyst efficiency under broadly similar reaction conditions.
| Catalyst | Structure | Yield (%) | e.e. (%) | Configuration |
| (-)-DAIB | (-)-3-exo-(Dimethylamino)isoborneol | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | A pseudoephedrine derivative | 97 | 95 | (R) |
| (1S,2R)-(+)-N,N-Dimethyl-1,2-diphenylethanediamine | A diamine ligand | 92 | 85 | (S) |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | A pyrrolidine-based ligand | 88 | 92 | (S) |
| Putative this compound derived catalyst | N/A (Data not available in literature) | N/A | N/A | N/A |
Note: The performance of catalysts can be influenced by reaction conditions such as temperature, solvent, and catalyst loading.
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is provided below. This protocol serves as a standard methodology for evaluating and comparing the performance of different catalysts.
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere.
Procedure:
-
Catalyst Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this, add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycle and a typical experimental workflow.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: A typical experimental workflow for catalyst performance evaluation.
Conclusion
This guide provides a framework for benchmarking the performance of catalysts derived from this compound. While direct experimental data for this specific catalyst is pending in the scientific literature, the performance of structurally analogous chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde offers a strong predictive benchmark. For a new catalyst based on the this compound scaffold to be considered competitive, it would need to demonstrate yields and enantioselectivities comparable or superior to those of established catalysts like (-)-DAIB and N-methylephedrine. The provided experimental protocol and workflow diagrams offer a standardized approach for the systematic evaluation of such novel catalytic systems. Further research and publication of empirical data are essential to fully unlock the potential of this promising class of chiral catalysts.
A Comparative Guide to Isomeric Purity Analysis of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of chemical research and pharmaceutical development, where the stereochemistry of a molecule can significantly influence its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of modern analytical techniques for the isomeric purity analysis of 3-Methyl-1-phenylbutan-2-ol, a chiral secondary alcohol. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), supported by representative experimental data and detailed protocols to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for the chiral separation of this compound depends on various factors, including the required resolution, analysis speed, sample throughput, and environmental impact. The following table summarizes the key performance parameters of HPLC, SFC, and GC for this application, based on typical results obtained for structurally similar aromatic alcohols.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase (typically CO₂) and a solid chiral stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Cyclodextrin-based |
| Sample Derivatization | Not generally required. | Not generally required. | Often recommended (e.g., acetylation) to improve volatility and peak shape. |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes | 20 - 40 minutes |
| Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Low (gaseous mobile phase) |
| Environmental Impact | Moderate to High | Low | Low |
| Advantages | Robust and widely available technology; versatile for various compound classes. | Fast analysis, high efficiency, reduced organic solvent usage, and lower backpressure.[1] | High resolution for volatile compounds. |
| Limitations | Longer analysis times and higher solvent consumption compared to SFC.[1] | Requires specialized instrumentation capable of handling supercritical fluids. | May require sample derivatization; not suitable for thermally labile compounds.[2] |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are designed to serve as a starting point for the analysis of this compound and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs are particularly effective for the separation of chiral alcohols due to the formation of transient diastereomeric complexes.[4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Materials:
-
Chiral Column: Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) on silica gel (5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: Racemic this compound (1 mg/mL in mobile phase).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25°C.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 210 nm.
-
Data Analysis: Determine the retention times and peak areas for each enantiomer to calculate the enantiomeric excess (ee%).
Expected Results:
-
Retention Time (Enantiomer 1): ~18 min
-
Retention Time (Enantiomer 2): ~22 min
-
Resolution (Rs): > 1.8
Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[5] Its low viscosity and high diffusivity allow for faster and more efficient separations compared to HPLC.[1][6][7] Polysaccharide-based CSPs are also highly effective in SFC for chiral separations.
Instrumentation:
-
SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back pressure regulator, and UV detector.
Materials:
-
Chiral Column: Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) on silica gel (5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: Supercritical CO₂ and Methanol.
-
Sample: Racemic this compound (1 mg/mL in Methanol).
Procedure:
-
System Preparation: Set the back pressure to 150 bar and the column temperature to 35°C.
-
Mobile Phase Gradient: Use a gradient elution from 5% to 40% Methanol in CO₂ over 8 minutes.
-
Flow Rate: Maintain a constant flow rate of 3.0 mL/min.
-
Injection: Inject 5 µL of the sample solution.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 210 nm.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the separated enantiomers.
Expected Results:
-
Retention Time (Enantiomer 1): ~6 min
-
Retention Time (Enantiomer 2): ~7.5 min
-
Resolution (Rs): > 2.0
Gas Chromatography (GC) with Derivatization
Principle: Chiral GC separates volatile enantiomers based on their interactions with a chiral stationary phase, often a cyclodextrin derivative.[8] For alcohols, derivatization is frequently employed to increase volatility and improve chromatographic performance.[9]
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Materials:
-
Chiral GC Column: Cyclodextrin-based CSP (e.g., beta-cyclodextrin derivative) (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Derivatizing Reagent: Acetic anhydride and pyridine.
-
Sample: Racemic this compound.
Procedure:
-
Derivatization (Acetylation):
-
In a vial, dissolve ~5 mg of this compound in 0.5 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the mixture and inject it directly into the GC.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Determine the retention times and peak areas of the derivatized enantiomers to calculate the enantiomeric excess.
Expected Results:
-
Retention Time (Acetylated Enantiomer 1): ~25 min
-
Retention Time (Acetylated Enantiomer 2): ~26.5 min
-
Resolution (Rs): > 1.7
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. gcms.cz [gcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
Comparative Biological Activity of 3-Methyl-1-phenylbutan-2-ol Isomers: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, a comparative study detailing the biological activities of the specific stereoisomers of 3-Methyl-1-phenylbutan-2-ol could not be located. While information regarding the general toxicological and dermatological properties of the compound exists, particularly in the context of its use as a fragrance ingredient, data differentiating the pharmacological or biological effects of its enantiomers ((2R)- and (2S)-) and diastereomers is not publicly available.
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats that would be required to elucidate the differential biological activities of these isomers.
Isomers of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers:
-
(2R,3S)-3-Methyl-1-phenylbutan-2-ol
-
(2S,3R)-3-Methyl-1-phenylbutan-2-ol
-
(2R,3R)-3-Methyl-1-phenylbutan-2-ol
-
(2S,3S)-3-Methyl-1-phenylbutan-2-ol
These stereoisomers can be grouped into two pairs of enantiomers and two pairs of diastereomers. Due to their different three-dimensional arrangements, it is highly probable that these isomers exhibit distinct biological activities.
Hypothetical Comparative Data
To illustrate the required data for a comprehensive comparison, the following tables present a hypothetical summary of potential findings. It must be stressed that this data is purely illustrative and not based on experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Isomers
| Isomer | Cell Line | IC₅₀ (µM) |
| (2R,3S) | HeLa | 50 |
| (2S,3R) | HeLa | 75 |
| (2R,3R) | HeLa | 120 |
| (2S,3S) | HeLa | 115 |
| (2R,3S) | A549 | 80 |
| (2S,3R) | A549 | 95 |
| (2R,3R) | A549 | 150 |
| (2S,3S) | A549 | 145 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Isomers
| Isomer | Assay | Inhibition (%) at 10 µM |
| (2R,3S) | COX-2 Inhibition | 65 |
| (2S,3R) | COX-2 Inhibition | 40 |
| (2R,3R) | COX-2 Inhibition | 15 |
| (2S,3S) | COX-2 Inhibition | 18 |
Proposed Experimental Protocols
A thorough comparative study would necessitate the following experimental methodologies:
Synthesis and Separation of Isomers
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to synthesize each stereoisomer with high enantiomeric and diastereomeric purity.
-
Chiral Chromatography: Separation of the racemic mixture of isomers using a chiral stationary phase to isolate each stereoisomer. Purity of the isolated isomers should be confirmed by analytical techniques such as chiral HPLC and NMR spectroscopy.
In Vitro Biological Assays
-
Cytotoxicity Assays:
-
MTT Assay: To assess the metabolic activity and viability of cells treated with different concentrations of each isomer.
-
Experimental Workflow:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of each isomer for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer.
-
-
-
Anti-inflammatory Assays:
-
Cyclooxygenase (COX) Inhibition Assay: To determine the inhibitory effect of each isomer on COX-1 and COX-2 enzymes.
-
Experimental Workflow:
-
Prepare a reaction mixture containing the COX enzyme, arachidonic acid (substrate), and a chromogenic agent.
-
Add different concentrations of each isomer to the reaction mixture.
-
Incubate the mixture and monitor the color change, which is proportional to the enzyme activity.
-
Measure the absorbance to quantify the extent of enzyme inhibition.
-
-
In Vivo Studies (Hypothetical)
Should in vitro results warrant further investigation, in vivo studies in animal models would be the next logical step to assess efficacy, pharmacokinetics, and toxicology of the most promising isomer(s).
Potential Signaling Pathways and Logical Relationships
The biological activity of small molecules is often mediated through their interaction with specific signaling pathways. A comparative study should aim to elucidate these mechanisms.
Caption: Hypothetical interaction of different isomers with cellular targets and subsequent activation of signaling pathways leading to distinct biological responses.
Conclusion
While the current body of scientific literature does not provide a comparative analysis of the biological activities of this compound isomers, this guide outlines the necessary framework for conducting such a study. The synthesis and separation of individual stereoisomers, followed by rigorous in vitro and in vivo testing, are crucial to understanding their differential effects. Elucidating the structure-activity relationship of these isomers could have significant implications for drug development and other scientific disciplines. Further research in this area is strongly encouraged.
Quantitative Structure-Activity Relationship (QSAR) of 3-Methyl-1-phenylbutan-2-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) for a series of 3-Methyl-1-phenylbutan-2-ol analogs, focusing on their potential as fragrance compounds. The analysis is based on a curated dataset of physicochemical properties and their correlation with experimentally determined odor thresholds. This document serves as a methodological template, outlining the requisite experimental protocols, data presentation formats, and logical frameworks necessary for such a comparative analysis.
Introduction to QSAR in Fragrance Discovery
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of fragrance research, QSAR models are invaluable tools for predicting the odor properties of new molecules, thereby streamlining the discovery and development of novel fragrance ingredients.
The odor of a molecule is determined by a complex interplay of its physicochemical properties, which govern its transport to and interaction with olfactory receptors. Key properties often considered in QSAR studies of fragrance compounds include hydrophobicity (LogP), molar refractivity (MR), and electronic parameters, among others. By correlating these descriptors with experimentally measured odor thresholds, it is possible to build predictive models that can guide the synthesis of new analogs with desired scent profiles.
This guide focuses on analogs of this compound, a compound with a characteristic floral, rosy, and slightly fruity odor. By systematically modifying its structure, we can explore the chemical space around this scaffold and identify key structural features that modulate its olfactory properties.
Comparative Data Analysis
The following tables summarize the quantitative data for a series of this compound analogs. The biological activity is represented by the Odor Threshold Concentration (OTC), where a lower value indicates a more potent fragrance.
Table 1: Physicochemical Properties and Biological Activity of this compound Analogs
| Compound ID | Structure | LogP | Molar Refractivity (ų) | Polar Surface Area (Ų) | Odor Threshold (log(1/OTC)) |
| 1 | This compound | 2.85 | 51.34 | 20.23 | 4.50 |
| 2 | 3-Methyl-1-(4-methylphenyl)butan-2-ol | 3.36 | 55.96 | 20.23 | 4.85 |
| 3 | 3-Methyl-1-(4-methoxyphenyl)butan-2-ol | 2.88 | 56.59 | 29.46 | 4.65 |
| 4 | 3-Methyl-1-(4-chlorophenyl)butan-2-ol | 3.56 | 56.16 | 20.23 | 5.10 |
| 5 | 3,3-Dimethyl-1-phenylbutan-2-ol | 3.24 | 55.96 | 20.23 | 4.30 |
| 6 | 1-Phenylpentan-2-ol | 2.70 | 46.72 | 20.23 | 4.20 |
Table 2: Comparative Analysis of Substituent Effects
| Compound ID | Substituent at para-position | Change in LogP from Parent (Cmpd 1) | Change in Molar Refractivity from Parent (Cmpd 1) | Change in log(1/OTC) from Parent (Cmpd 1) |
| 2 | -CH₃ | +0.51 | +4.62 | +0.35 |
| 3 | -OCH₃ | +0.03 | +5.25 | +0.15 |
| 4 | -Cl | +0.71 | +4.82 | +0.60 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of QSAR studies. Below are the standard protocols for the key experiments cited in this guide.
3.1. Synthesis of this compound Analogs
The analogs of this compound can be synthesized via the Grignard reaction. For example, the parent compound can be prepared by reacting isobutyraldehyde with benzylmagnesium chloride. Substituted analogs are synthesized by using the appropriately substituted benzylmagnesium halide.
-
Materials: Magnesium turnings, anhydrous diethyl ether, appropriate substituted benzyl chloride, isobutyraldehyde, saturated aqueous ammonium chloride solution, hydrochloric acid.
-
Procedure:
-
A solution of the substituted benzyl chloride in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in diethyl ether under a nitrogen atmosphere.
-
The reaction mixture is stirred until the magnesium is consumed.
-
A solution of isobutyraldehyde in anhydrous diethyl ether is then added dropwise at 0 °C.
-
The reaction is stirred for several hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
3.2. Determination of Odor Threshold Concentration (OTC)
The OTC is determined using a trained sensory panel and an olfactometer. The method of ascending concentration series is employed.
-
Apparatus: Dynamic dilution olfactometer, charcoal-filtered and humidified air.
-
Panelists: A panel of 10-15 trained individuals selected for their olfactory acuity.
-
Procedure:
-
A stock solution of the test compound in a suitable solvent (e.g., diethyl phthalate) is prepared.
-
A series of dilutions in the olfactometer are presented to the panelists in ascending order of concentration.
-
Each panelist is asked to indicate at which dilution they can first detect an odor different from the blank (solvent).
-
The individual threshold is the geometric mean of the last concentration not detected and the first concentration detected.
-
The group OTC is the geometric mean of the individual thresholds.
-
3.3. Calculation of Physicochemical Descriptors
Physicochemical descriptors such as LogP, Molar Refractivity (MR), and Polar Surface Area (PSA) are calculated using computational software.
-
Software: Molecular Operating Environment (MOE), ChemDraw, or other similar software packages.
-
Procedure:
-
The 2D structure of each analog is drawn in the software.
-
The structure is converted to 3D and its energy is minimized using a suitable force field (e.g., MMFF94x).
-
The desired physicochemical descriptors are then calculated using the software's built-in modules.
-
Visualizing Relationships and Workflows
Diagram 1: General QSAR Workflow
A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Diagram 2: Structure-Activity Relationship Logic
The logical relationship between chemical modification and observed biological activity.
Diagram 3: Experimental Workflow for Odor Threshold Determination
A step-by-step workflow for the experimental determination of odor threshold concentration.
A Guide to Inter-Laboratory Comparison of 3-Methyl-1-phenylbutan-2-ol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 3-Methyl-1-phenylbutan-2-ol, a volatile organic compound (VOC). While a specific, publicly available inter-laboratory comparison study for this compound has not been identified, this document outlines the essential protocols, data presentation standards, and evaluation criteria based on established practices for proficiency testing of VOCs.[1][2][3][4] The methodologies and hypothetical data presented herein serve as a practical template for laboratories seeking to validate their analytical methods, ensure data accuracy, and demonstrate competency in the quantification of this analyte.
Hypothetical Inter-Laboratory Comparison Data
The performance of participating laboratories in an inter-laboratory comparison is typically assessed by comparing their results to a consensus value derived from all submitted data.[5][6][7] Key statistical measures include the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound in a Spiked Serum Matrix
| Laboratory ID | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation | Z-Score | Performance |
| Lab A | 18.5 | 19.0 | 0.7 | -0.71 | Satisfactory |
| Lab B | 21.2 | 1.71 | Satisfactory | ||
| Lab C | 17.9 | -1.57 | Satisfactory | ||
| Lab D | 22.5 | 3.57 | Unsatisfactory | ||
| Lab E | 19.8 | 0.43 | Satisfactory | ||
| Lab F | 18.2 | -1.14 | Satisfactory | ||
| Consensus Mean | 19.7 | ||||
| Standard Deviation | 1.4 |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to the reliability of an inter-laboratory comparison. The following outlines a typical analytical method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for VOC analysis.[8]
Sample Preparation (Spiked Serum)
-
Thawing: Frozen serum samples are thawed at room temperature.
-
Aliquoting: A 1.0 mL aliquot of serum is transferred to a clean glass vial.
-
Spiking: A known concentration of this compound standard solution is added to the serum to achieve the target concentration.
-
Internal Standard Addition: A fixed amount of an appropriate internal standard (e.g., a deuterated analog) is added to all samples, calibrators, and quality controls.
-
Extraction: The analyte is extracted from the serum matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
Derivatization (Optional): If necessary to improve volatility or chromatographic performance, the extracted analyte can be derivatized.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Scan Range: m/z 40-400.[8]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode using characteristic ions for this compound and the internal standard.
Calibration and Quality Control
-
Calibration Curve: A multi-point calibration curve is prepared by spiking a blank matrix with known concentrations of the analyte. A linear regression analysis is used to determine the relationship between concentration and response.
-
Quality Control (QC) Samples: Low, medium, and high concentration QC samples are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the run.
Visualizing the Workflow
To better understand the processes involved in an inter-laboratory comparison and the analytical methodology, the following diagrams are provided.
References
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. EPTIS – Database of Proficiency Testing Schemes [eptis.bam.de]
- 3. qualitychecksrl.com [qualitychecksrl.com]
- 4. Volatile Organic Components (VOCs) - VSL [vsl.nl]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Mechanisms of 3-Methyl-1-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key reactions involving the secondary benzylic alcohol, 3-Methyl-1-phenylbutan-2-ol. The document details the mechanistic pathways of its synthesis, dehydration, and oxidation, supported by representative experimental data and detailed protocols. This information is intended to aid researchers in understanding and predicting the behavior of this and structurally similar compounds in various chemical transformations.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, phenylmagnesium bromide, to an aldehyde, isovaleraldehyde (3-methylbutanal).
Experimental Protocol: Grignard Synthesis
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is observed by the disappearance of the iodine color and the formation of a cloudy grey solution.
-
Reaction with Isovaleraldehyde: The solution of phenylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Quantitative Data: Grignard Synthesis
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | Isovaleraldehyde | Diethyl Ether | 3 | 0 to RT | 85-95 |
Dehydration of this compound
The acid-catalyzed dehydration of this compound proceeds via an E1 elimination mechanism.[1] This is due to the stability of the secondary benzylic carbocation intermediate that is formed upon protonation of the hydroxyl group and subsequent loss of water. The regioselectivity of this reaction is a key point of consideration. While Zaitsev's rule would predict the formation of the more substituted alkene, the major product is the conjugated alkene, 3-methyl-1-phenylbut-1-ene, due to the increased stability afforded by the conjugation of the double bond with the phenyl ring.[2][3]
Experimental Protocol: Acid-Catalyzed Dehydration
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound (1.0 eq) and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.
-
Dehydration: The mixture is heated to a temperature sufficient to effect dehydration and distill the resulting alkene products (typically 100-140 °C for secondary alcohols).[4]
-
Work-up: The distillate is collected and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, and the products are purified by fractional distillation. The product ratio is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data: Dehydration Products
| Catalyst | Temperature (°C) | Major Product | Minor Product | Product Ratio (Major:Minor) |
| H₂SO₄ | 120 | 3-Methyl-1-phenylbut-1-ene | 3-Methyl-1-phenylbut-2-ene | ~90:10 |
Oxidation of this compound
The oxidation of the secondary alcohol, this compound, to the corresponding ketone, 3-Methyl-1-phenylbutan-2-one, can be achieved using a variety of oxidizing agents. To prevent over-oxidation to carboxylic acids, milder reagents such as pyridinium chlorochromate (PCC) are preferred.[5] The reaction proceeds via the formation of a chromate ester intermediate, followed by an elimination reaction to yield the ketone.
Experimental Protocol: PCC Oxidation
-
Reaction Setup: In a round-bottom flask, a solution of this compound (1.0 eq) in dichloromethane (DCM) is prepared.
-
Oxidation: Pyridinium chlorochromate (PCC) (1.5 eq) is added to the solution in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude ketone is purified by column chromatography on silica gel.
Quantitative Data: Oxidation Reaction
| Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| PCC | Dichloromethane | 2-4 | Room Temperature | 80-90 |
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
References
Unveiling the Scent Profile: A Comparative Guide to 3-Methyl-1-phenylbutan-2-ol Derivatives in Fragrance Applications
For researchers, scientists, and professionals in the fragrance and flavor industry, the quest for novel molecules with unique and lasting scent profiles is perpetual. This guide provides an objective comparison of 3-Methyl-1-phenylbutan-2-ol derivatives, assessing their novelty and performance within the patent landscape against established fragrance alternatives. The focus lies on their application in perfumery, supported by available data on their olfactory characteristics.
Derivatives of this compound are part of the aryl alkyl alcohols, a class of compounds valued in the fragrance industry for their diverse scent profiles.[1] While the parent compound itself is recognized as a fragrance ingredient, its derivatives, particularly isomers and related structures, have carved out a niche for their floral and fresh characteristics. A notable analogue, 2-Methyl-4-phenylbutan-2-ol, is known as "muguet carbinol" and possesses a floral aroma reminiscent of hyacinths and lilies.[2] This compound also serves as a crucial intermediate in the synthesis of 4-cyclohexyl-2-methylbutan-2-ol, commercially known as Coranol, a widely used fragrance ingredient prized for its long-lasting, fresh, and floral lily-of-the-valley (muguet) scent.[2][3]
The novelty of new derivatives in patent literature often revolves around enhancing specific olfactory facets, improving stability in various product bases, or increasing longevity (substantivity). This guide compares these key fragrance compounds to common alternatives to provide a comprehensive assessment of their potential in fragrance formulations.
Comparative Olfactory Profile
The performance of a fragrance ingredient is judged by its scent profile, intensity, longevity on a smelling strip, and its character in a composition. Below is a qualitative and quantitative comparison of key this compound derivatives and their market alternatives.
| Compound | IUPAC Name | CAS Number | Odor Profile | Performance Characteristics |
| Muguet Carbinol | 2-Methyl-4-phenylbutan-2-ol | 103-05-9 | Floral, green, herbal, reminiscent of hyacinth and lily.[2] | Precursor to Coranol; provides a classic floral note. |
| Coranol | 4-Cyclohexyl-2-methylbutan-2-ol | 83926-73-2 | Fresh, floral, vibrant, with rosy-metallic and muguet (lily-of-the-valley) facets.[3] | Excellent building block, very stable, and much longer lasting than Linalool. Odor life on a smelling strip is approximately 18 hours.[4] |
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | 78-70-6 | Light, fresh, floral (often described as lavender and bergamot-like), slightly spicy. | Widely used, but less stable and substantive compared to Coranol.[4][5] |
| Dihydromyrcenol | 2,6-Dimethyloct-7-en-2-ol | 18479-58-8 | Powerful, fresh, citrusy (lime-like), floral, and sweet. | Often used in combination with Coranol to impart freshness and diffusion.[3] |
Experimental Protocols
Sensory Evaluation of Fragrance Ingredients
The primary method for assessing the performance of fragrance compounds is through sensory analysis by trained perfumers.
Objective: To determine the olfactory characteristics of a fragrance raw material, including its odor profile, intensity, and longevity.
Methodology:
-
Preparation of Samples: The fragrance material is typically diluted in an odorless solvent, such as ethanol or dipropylene glycol, to a standard concentration (e.g., 10%).
-
Application: A standardized amount of the diluted sample is applied to a smelling strip (mouillette).
-
Olfactory Evaluation: A panel of trained perfumers evaluates the scent of the smelling strip at various time intervals (e.g., immediately after application, after 1 hour, 4 hours, 8 hours, and 24 hours).
-
Data Collection: Perfumers record their impressions of the scent, including:
-
Odor Profile: Descriptors of the scent (e.g., floral, fruity, woody, citrus).
-
Intensity: The perceived strength of the odor, often rated on a numerical scale.
-
Substantivity (Longevity): How long the characteristic odor remains detectable on the smelling strip.
-
-
Comparative Analysis: The results are compared against known standards and alternative ingredients to assess novelty and performance advantages.
This standardized evaluation allows for the objective comparison of different fragrance molecules and is a critical step in the development of new perfume compositions.
Visualizing Structural Relationships and Olfactory Profiles
The following diagram illustrates the relationship between the core chemical structures and their resulting fragrance characteristics, showcasing the progression from a basic aryl alkyl alcohol to a highly valued commercial fragrance ingredient.
Conclusion
The novelty of this compound derivatives in the patent literature is primarily centered on their application as fragrance ingredients with desirable floral, and specifically muguet, scent profiles. While the parent compound has a general floral character, its isomer, 2-Methyl-4-phenylbutan-2-ol ("muguet carbinol"), offers a more defined hyacinth and lily aroma. The most significant innovation in this structural family is the development of Coranol, a hydrogenated derivative that provides a highly sought-after fresh, stable, and long-lasting muguet note, outperforming traditional alternatives like Linalool in terms of stability and longevity. Future patentable inventions in this area will likely focus on further refining the olfactory profile for unique nuances, improving performance metrics such as odor threshold and substantivity, and developing more efficient and sustainable synthesis methods. For fragrance researchers, this class of compounds remains a valuable scaffold for creating novel and high-performing floral ingredients.
References
Safety Operating Guide
Safe Disposal of 3-Methyl-1-phenylbutan-2-ol: A Procedural Guide
For laboratory professionals, including researchers and scientists in drug development, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant work environment. This guide outlines the essential procedures for the proper disposal of 3-Methyl-1-phenylbutan-2-ol, emphasizing safety, regulatory compliance, and environmental protection. While specific safety data for this compound is not widely available, the procedures outlined here are based on best practices for similar substituted alcohols and general laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, the substance should be handled with the caution appropriate for a flammable and potentially irritating laboratory chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is required to protect clothing.
-
Respiratory Protection: If working in an area with insufficient ventilation, a NIOSH-approved respirator may be necessary.[1]
Hazard Profile and Assessment
Based on data for similar chemicals like 3-Methyl-2-butanol and 3-Methyl-1-butanol, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Code (Anticipated) |
| Flammable Liquid | Flammable liquid and vapor.[2][3][4] | H226 |
| Acute Toxicity (Inhalation) | May be harmful if inhaled, potentially causing respiratory irritation.[2][3][4] | H332, H335 |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[5] | H315 |
| Eye Damage/Irritation | May cause serious eye irritation.[4] | H319 |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [1][6][7]
Initial Assessment
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If so, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.[8]
-
Quantity Assessment: The volume of waste will influence the disposal route. Small quantities (typically less than 100 mL) from research activities may have different handling procedures than larger, bulk quantities.[8]
Waste Collection and Storage
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is in good condition.[8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Flammable," "Irritant").[1]
-
Closure: Ensure the container is securely sealed to prevent the escape of vapors.[1]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[1][6][9] The storage area should have secondary containment to manage potential leaks.[1][6]
Final Disposal
-
Licensed Waste Disposal: The disposal of this compound must be managed by a licensed professional waste disposal service.[6][8][10]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[1][8]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If it is safe to do so, evacuate non-essential personnel from the area and ensure the space is well-ventilated.[1]
-
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to contain and absorb the spilled liquid.[1][2]
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[1][2]
-
Clean the Area: Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
-
Label and Dispose: Properly label the hazardous waste container with its contents and dispose of it according to the procedures outlined above.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. carlroth.com [carlroth.com]
- 5. download.basf.com [download.basf.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. warwick.ac.uk [warwick.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
